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1-Bromo-2-methylpropan-2-amine

Cat. No.: B13300167
M. Wt: 152.03 g/mol
InChI Key: NONIANXHVMHSLE-UHFFFAOYSA-N
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Description

1-Bromo-2-methylpropan-2-amine (CAS 13892-97-2) is a chemical compound with the molecular formula C4H10BrN and is recognized as a valuable building block in synthetic organic chemistry . Its molecular structure features both an amine group and a bromine substituent on adjacent carbon atoms, making it a versatile intermediate for nucleophilic substitution reactions. Researchers have detailed its use in specific synthetic routes, as documented in the scientific literature . This compound is closely associated with a hydrobromide salt form (C4H11Br2N) to enhance its stability and handling properties . As a reagent, its primary research value lies in its application for the introduction of the 1-bromo-2-methylpropan-2-yl group into more complex molecular architectures. The compound is offered strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and conduct all necessary hazard assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10BrN B13300167 1-Bromo-2-methylpropan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN/c1-4(2,6)3-5/h3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONIANXHVMHSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1-Bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-methylpropan-2-amine is a halogenated amine of interest in synthetic and medicinal chemistry. It is commercially available, typically as a hydrobromide salt (CAS Number: 13892-97-2)[1]. Its structure features a primary bromo group and a tertiary amine, making it a potentially versatile building block for more complex molecules. While specific applications are not widely documented, its structural motifs suggest utility as a scaffold for novel ligands in drug discovery[2].

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its common hydrobromide salt form is presented below.

PropertyValueSource
Molecular Formula C₄H₁₀BrN[3]
Molecular Weight 152.03 g/mol [3]
IUPAC Name This compound[3]
CAS Number (HBr Salt) 13892-97-2[1][4]
Physical Form (HBr Salt) Powder
Melting Point (HBr Salt) 184-186 °C
InChI Key NONIANXHVMHSLE-UHFFFAOYSA-N[3]

Proposed Synthesis Pathway

Due to the lack of a specific published procedure, a plausible route for the synthesis of this compound is proposed, starting from the corresponding amino alcohol, 2-amino-2-methyl-1-propanol (B13486). This common precursor can be converted to the target compound via bromination of the primary alcohol.

The overall proposed reaction is: 2-amino-2-methyl-1-propanol → this compound

This transformation can be achieved using various brominating agents. A common method for converting primary alcohols to alkyl bromides is treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Synthesis_Pathway Start 2-amino-2-methyl-1-propanol Product This compound Start->Product PBr₃ or HBr (Bromination)

Caption: Proposed synthesis of this compound from 2-amino-2-methyl-1-propanol.

Proposed Experimental Protocol

This protocol is a representative example for the bromination of a primary amino alcohol and must be validated experimentally.

4.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Assumed MolesAssumed Mass/Volume
2-amino-2-methyl-1-propanolC₄H₁₁NO89.141.0 eq(e.g., 8.91 g)
Phosphorus TribromidePBr₃270.690.4 eq(e.g., 10.8 g)
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12-(e.g., 100 mL)
Saturated Sodium BicarbonateNaHCO₃84.01-(as needed)
Anhydrous Magnesium SulfateMgSO₄120.37-(as needed)

4.2. Procedure

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 eq, to account for reactivity with both the alcohol and the amine) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrobromide salt followed by recrystallization.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup Dissolve Amino Alcohol in Ether (0 °C) Addition Add PBr₃ dropwise Setup->Addition Reflux Heat to Reflux Addition->Reflux Quench Quench with H₂O & NaHCO₃ Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Vacuum Distillation or Recrystallization Concentrate->Purify

Caption: General workflow for the proposed synthesis and purification of this compound.

Conclusion

This guide outlines the key properties and a plausible, though unvalidated, synthesis protocol for this compound. The proposed method leverages a standard transformation of a primary alcohol to an alkyl bromide. Researchers aiming to synthesize this compound should treat this guide as a starting point, requiring careful experimental optimization and validation. The synthesis and handling of brominating agents and volatile amines should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and predicted reactivity of 1-bromo-2-methylpropan-2-amine and its hydrobromide salt. Due to the limited availability of experimentally determined data for this specific compound, this guide synthesizes information from computational predictions and data from structurally related molecules to offer a thorough analysis. This document is intended to serve as a valuable resource for professionals in research and drug development, offering insights into the handling, synthesis, and potential applications of this halogenated amine.

Introduction

This compound is a primary haloamine with a neopentyl-like structural motif. The presence of both a bromine atom and an amino group on a sterically hindered carbon backbone suggests unique chemical reactivity and potential for application in the synthesis of novel pharmaceutical compounds. Understanding its physicochemical properties is crucial for its effective use in research and development. This guide presents available data in a structured format, proposes a detailed experimental protocol for its synthesis, and discusses its likely chemical behavior based on established principles of organic chemistry.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available information, with a clear distinction between data for the free amine and its hydrobromide salt. Much of the data for the free amine is based on computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₁₀BrNPubChem[1]
Molecular Weight 152.03 g/mol PubChem[1]
Predicted Boiling Point 145.7 °C at 760 mmHgLookChem
Predicted Density 1.363 g/cm³LookChem
Predicted Refractive Index 1.482LookChem
Solubility Predicted to be slightly soluble in water; miscible with common organic solvents.Based on 1-bromo-2-methylpropane (B43306)
pKa No experimental data found.

Table 2: Physicochemical Properties of this compound Hydrobromide

PropertyValueSource
Molecular Formula C₄H₁₁Br₂NGuidechem[2]
Molecular Weight 232.947 g/mol Guidechem[2]
Melting Point 184-186 °CSigma-Aldrich[3]
Appearance PowderSigma-Aldrich[3]
Solubility Slightly soluble in water; miscible with alcohol and ether.Benchchem[4]

Synthesis and Experimental Protocols

The proposed synthetic pathway involves the reaction of 2-amino-2-methyl-1-propanol (B13486) with a brominating agent, followed by hydrobromide salt formation.

Proposed Synthetic Pathway

Synthesis_Workflow A 2-Amino-2-methyl-1-propanol C This compound (Free Base) A->C Bromination B Brominating Agent (e.g., PBr3 or HBr) E This compound Hydrobromide C->E Salt Formation D Hydrobromic Acid (HBr)

Figure 1: Proposed synthetic pathway for this compound hydrobromide.
Detailed Experimental Protocol (Representative)

Step 1: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (B109758).

  • Cool the flask in an ice bath.

  • Slowly add a solution of phosphorus tribromide (PBr₃, 0.4 eq) in dichloromethane to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Step 2: Formation of this compound Hydrobromide

  • Dissolve the crude this compound in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrobromic acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound hydrobromide.

Predicted Spectroscopic Data

Experimentally determined spectroscopic data for this compound are not available. However, predictions can be made based on the known spectra of the structurally similar compound, 1-bromo-2-methylpropane.

  • ¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the two protons of the bromomethyl group (CH₂Br), a singlet for the six protons of the two equivalent methyl groups (2 x CH₃), and a broad singlet for the two protons of the amino group (NH₂). The chemical shifts will be influenced by the electronegativity of the adjacent atoms.

  • ¹³C NMR: Three signals are anticipated: one for the carbon of the bromomethyl group, one for the quaternary carbon, and one for the two equivalent methyl carbons.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is characteristic of bromine-containing compounds due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Stability

The reactivity of this compound is dictated by its neopentyl-like structure. The carbon atom bearing the bromine is primary, but the adjacent carbon is quaternary and highly substituted. This steric hindrance significantly impacts its reactivity in nucleophilic substitution reactions.

  • Sₙ2 Reactions: Backside attack by a nucleophile is severely hindered by the bulky tert-butyl group, making Sₙ2 reactions extremely slow.

  • Sₙ1 Reactions: The formation of a primary carbocation upon departure of the bromide ion is highly unfavorable, thus slowing down the Sₙ1 pathway. However, under forcing conditions, rearrangement to a more stable tertiary carbocation could potentially occur.

The compound is expected to be stable under normal storage conditions, but should be kept away from strong oxidizing agents and bases.

Reactivity_Logic A This compound B Neopentyl-like Structure A->B has a C Steric Hindrance at α-carbon B->C leads to D Primary Halide B->D is a E Slow Sₙ2 Reaction C->E results in F Unstable Primary Carbocation D->F forms an G Slow Sₙ1 Reaction F->G results in

Figure 2: Logical relationship between the structure and reactivity of this compound.

Potential Applications in Drug Development

The unique structural features of this compound make it an interesting building block for medicinal chemistry. The primary amine can be readily functionalized, and the bromo group can participate in various coupling reactions or be replaced by other functionalities. Its sterically hindered nature could be exploited to introduce conformational constraints in drug candidates, potentially leading to increased selectivity and improved pharmacokinetic profiles.

Conclusion

This compound is a halogenated organic compound with limited available experimental data. This guide has compiled the existing information on its physicochemical properties and those of its hydrobromide salt. A plausible and detailed synthetic protocol has been proposed based on established chemical principles. The predicted low reactivity in standard nucleophilic substitution reactions, due to its neopentyl-like structure, is a key characteristic that researchers should consider. The insights provided in this technical guide aim to facilitate the use of this compound in synthetic chemistry and drug discovery endeavors.

References

1-Bromo-2-methylpropan-2-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound with significant potential as a building block in synthetic chemistry and drug discovery. This document details its nomenclature, physicochemical properties, spectroscopic signature, and plausible synthetic routes. A comparative analysis with its structural isomer, 2-bromo-2-methylpropan-1-amine, is included to highlight the impact of functional group positioning on chemical reactivity and spectral characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Chemical Structure

The nomenclature and structural identifiers for this compound are crucial for unambiguous identification in a research and development setting.

IUPAC Name: this compound[1]

Structure:

Table 1: Chemical Identifiers

IdentifierValue
Molecular Formula C₄H₁₀BrN[1]
Synonyms 1-bromo-2-amino-2-methylpropane[1]
InChI InChI=1S/C4H10BrN/c1-4(2,6)3-5/h3,6H2,1-2H3[1]
InChIKey NONIANXHVMHSLE-UHFFFAOYSA-N[1]
SMILES CC(C)(CBr)N[1]

The compound is often handled as its hydrobromide salt, this compound hydrobromide.[2][3]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for the free amine, some data for the hydrobromide salt and related isomers are included for a comprehensive understanding.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 152.03 g/mol [1]
Monoisotopic Mass 150.99966 Da[1]
Topological Polar Surface Area 26 Ų[1]
Melting Point (Hydrobromide) 184-186 °C[2]

Table 3: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound (Predicted)1-bromo-2-methylpropane (B43306) (for comparison)
¹H NMR δ ~3.3 (s, 2H, -CH₂Br), δ ~1.2 (s, 6H, -C(CH₃)₂), δ ~1.5 (br s, 2H, -NH₂)3.27 (d, 2H, -CH₂Br), 2.05 (m, 1H, -CH), 1.02 (d, 6H, -C(CH₃)₂)[4]
¹³C NMR δ ~50 (C-Br), δ ~55 (quaternary C), δ ~25 (CH₃)δ ~45.5 (C-Br), δ ~30.9 (CH), δ ~22.1 (CH₃)[5]
IR Spectroscopy (cm⁻¹) ~3400-3300 (N-H stretch), ~2970-2850 (C-H stretch), ~1600 (N-H bend), ~600-500 (C-Br stretch)~2975-2845 (C-H stretch), ~1480-1270 (C-H bend), ~750-500 (C-Br stretch)[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies. A plausible route involves the bromination of a suitable precursor. Below is a proposed synthetic pathway and a detailed experimental protocol.

G Synthetic Pathway for this compound A 2-Amino-2-methyl-1-propanol (B13486) B This compound A->B HBr / H₂SO₄

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of bromoalkanes from alcohols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanol (1.0 eq).

  • Addition of Reagents: Cool the flask in an ice bath and slowly add 48% hydrobromic acid (2.5 eq). Following this, add concentrated sulfuric acid (1.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-16 hours.

  • Work-up: Cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule containing a primary amine and a primary bromide. This structure makes it a versatile building block in organic synthesis.

  • Nucleophilic Substitution: The primary bromide is susceptible to S_N2 reactions, allowing for the introduction of various nucleophiles.

  • Amine Reactivity: The primary amine can act as a nucleophile or be protected to allow for selective reactions at the bromide position.

The unique steric hindrance provided by the gem-dimethyl group can be advantageous in designing molecules with specific conformational properties, a desirable trait in drug development.

G Logical Workflow for Derivative Synthesis Start This compound Protect Protect Amine Group (e.g., Boc, Cbz) Start->Protect React_Br Nucleophilic Substitution at C-Br Protect->React_Br Deprotect Deprotect Amine Group React_Br->Deprotect Final Novel Derivative Deprotect->Final

References

Spectroscopic Profile of 1-bromo-2-methylpropan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide presents a detailed analysis of the predicted spectral data for 1-bromo-2-methylpropan-2-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. Due to a lack of publicly available experimental spectra for this specific compound, this guide is based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its structural features: a primary amine, a quaternary carbon, two methyl groups, and a brominated methylene (B1212753) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.3 - 3.5Singlet2H-CH₂Br
~ 1.5 - 2.0 (broad)Singlet2H-NH₂
~ 1.2 - 1.4Singlet6H-C(CH₃)₂

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 55 - 65-C (CH₃)₂
~ 45 - 55-C H₂Br
~ 25 - 35-C(C H₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (primary amine, two bands)[1]
2850 - 3000Medium-StrongC-H stretch (alkyl)
1550 - 1650MediumN-H bend (scissoring)[2]
1365 - 1385Medium-StrongC-H bend (gem-dimethyl, characteristic doublet)
1000 - 1250MediumC-N stretch (aliphatic amine)[2]
600 - 700StrongC-Br stretch
Mass Spectrometry (MS)

Predicted Fragmentation Data (Electron Ionization - EI)

m/z RatioProposed FragmentNotes
151/153[C₄H₁₀BrN]⁺•Molecular ion (M⁺•), showing M and M+2 isotope pattern for Bromine.
136/138[C₃H₇BrN]⁺•Loss of a methyl group (•CH₃).
72[C₄H₁₀N]⁺Loss of a bromine radical (•Br).
58[C₃H₈N]⁺Alpha-cleavage, loss of •CH₂Br. Likely base peak.
43[C₃H₇]⁺Isopropyl cation.

Experimental Protocols

The following sections detail standard methodologies for the acquisition of spectral data for a compound such as this compound.

NMR Spectroscopy

A solution of the analyte is prepared in a deuterated solvent for NMR analysis.

  • Sample Preparation : Accurately weigh 5-25 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[3] The solution should be homogeneous.

  • Filtration : To ensure spectral quality by removing particulate matter which can distort the magnetic field, filter the sample solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Referencing : An internal standard, such as tetramethylsilane (B1202638) (TMS), is often used for chemical shift calibration, providing a reference signal at 0.0 ppm.[4][5]

  • Data Acquisition : The NMR tube is placed in the spectrometer. The experiment involves locking onto the solvent's deuterium (B1214612) signal, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using an appropriate pulse sequence.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert Transfer lock Lock insert->lock shim Shim lock->shim tune Tune & Match shim->tune acquire Acquire Data tune->acquire spectrum NMR Spectrum acquire->spectrum Process

Diagram 1: General workflow for an NMR experiment.
IR Spectroscopy

For a liquid sample, the thin-film method is straightforward and commonly used.

  • Sample Preparation : If the compound is a solid, it can be dissolved in a volatile solvent like methylene chloride to create a concentrated solution.[6] For liquids, the neat (pure) sample is used.

  • Application : Place one or two drops of the liquid sample between two polished salt plates (e.g., NaCl or KBr).[7] Press the plates together to form a thin liquid film, ensuring no air bubbles are trapped.

  • Data Acquisition : Place the salt plate assembly into the sample holder of the IR spectrometer.

  • Analysis : Acquire the spectrum. The instrument passes infrared radiation through the sample and a detector measures the transmitted energy as a function of wavenumber.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition sample Place Liquid Sample on Salt Plate sandwich Create Thin Film with Second Plate sample->sandwich place Place Plates in Spectrometer sandwich->place Transfer acquire Acquire Spectrum place->acquire spectrum IR Spectrum acquire->spectrum Process

Diagram 2: Workflow for acquiring a thin-film IR spectrum.
Mass Spectrometry

Electron Ionization (EI) is a common technique for volatile, small organic molecules.

  • Sample Introduction : The sample is introduced into the instrument, often after separation by Gas Chromatography (GC), and vaporized in a vacuum.[8]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation : The molecular ion is often unstable and fragments into smaller, charged ions and neutral species. These fragmentation patterns are characteristic of the molecule's structure.[8]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[8][11]

  • Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualization of Predicted Fragmentation

The fragmentation of this compound in an EI-MS experiment is predicted to be dominated by two primary pathways: the loss of the bromine radical and alpha-cleavage adjacent to the nitrogen atom.

MassSpec_Fragmentation cluster_path1 Loss of Bromine cluster_path2 Alpha-Cleavage cluster_path3 Loss of Methyl M Molecular Ion [C₄H₁₀BrN]⁺• m/z = 151/153 Frag1 [C₄H₁₀N]⁺ m/z = 72 M->Frag1 - •Br Frag2 [C₃H₈N]⁺ m/z = 58 (Base Peak) M->Frag2 - •CH₂Br Frag3 [C₃H₇BrN]⁺• m/z = 136/138 M->Frag3 - •CH₃

Diagram 3: Predicted major fragmentation pathways for this compound.

References

1-Bromo-2-methylpropan-2-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-amine and its Isomer

Disclaimer: This technical guide addresses the query for this compound. It is important to note that publicly available scientific literature on this specific compound is limited. The CAS number identified is for its hydrobromide salt. In contrast, its structural isomer, 2-Bromo-2-methylpropan-1-amine hydrobromide, is more extensively documented. Therefore, this guide provides the available data for the requested compound and subsequently offers a comprehensive overview of its better-documented isomer to serve as a valuable resource for researchers, scientists, and drug development professionals.

This compound

This compound is a primary amine with a bromine substituent. The majority of available data pertains to its hydrobromide salt.

Chemical Identification and Properties

The following table summarizes the key identification and physicochemical properties of this compound and its hydrobromide salt.

PropertyValueCitation(s)
IUPAC Name This compound[1]
CAS Number (HBr Salt) 13892-97-2[2][3][4]
Molecular Formula C₄H₁₀BrN[1]
Molecular Weight 152.03 g/mol [1]
Molecular Formula (HBr Salt) C₄H₁₁Br₂N[2][3][4]
Molecular Weight (HBr Salt) 232.94 g/mol [2]
Melting Point (HBr Salt) 184-186 °C
InChI Key (HBr Salt) SWSWNZVDRPLRSI-UHFFFAOYSA-N[2]
Canonical SMILES (HBr Salt) CC(C)(CBr)N.Br[3]
Reactivity and Applications

This compound hydrobromide is recognized for its potential in organic synthesis due to the presence of both a primary amine and a primary bromide.[2] The amine group can undergo reactions such as reductive amination to form secondary or tertiary amines, while the bromine atom can be substituted by various nucleophiles.[2] However, specific, detailed experimental protocols and applications in drug development are not well-documented in the public domain.

Isomer Focus: 2-Bromo-2-methylpropan-1-amine Hydrobromide

In contrast to the limited data on this compound, its structural isomer, 2-Bromo-2-methylpropan-1-amine hydrobromide, has more extensive documentation, particularly regarding its synthesis and reactivity. This section provides a detailed technical overview of this isomer.

Chemical Identification and Properties
PropertyValueCitation(s)
IUPAC Name 2-Bromo-2-methylpropan-1-amine hydrobromide[5][6]
CAS Number 36565-68-1[5]
Molecular Formula C₄H₁₁Br₂N[5]
Molecular Weight 232.95 g/mol [5]
Physical Form White to Yellow Solid[5]
Synthesis

A plausible synthetic route for 2-Bromo-2-methylpropan-1-amine is a modified Gabriel synthesis, which is effective for preparing primary amines from alkyl halides and avoids over-alkylation.[6]

A Potassium Phthalimide (B116566) C N-(2-bromo-2-methylpropyl)phthalimide A->C + DMF, 80-90°C B 1,2-dibromo-2-methylpropane (B1593978) B->C E 2-Bromo-2-methylpropan-1-amine C->E + Ethanol, Reflux D Hydrazine (B178648) Monohydrate D->E G 2-Bromo-2-methylpropan-1-amine HBr E->G + Diethyl Ether F Hydrobromic Acid F->G

Caption: Proposed synthetic pathway for 2-Bromo-2-methylpropan-1-amine hydrobromide.

Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide

  • To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromo-2-methylpropane (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of 2-Bromo-2-methylpropan-1-amine

  • Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (1.5 eq) to the suspension.

  • Heat the mixture to reflux for 4-6 hours, during which a precipitate of phthalhydrazide (B32825) will form.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Bromo-2-methylpropan-1-amine.

Step 3: Formation of 2-Bromo-2-methylpropan-1-amine hydrobromide

  • Dissolve the crude amine in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath and add a solution of hydrobromic acid in acetic acid or ethereal HBr dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-Bromo-2-methylpropan-1-amine hydrobromide.

Reactivity and Experimental Protocols

2-Bromo-2-methylpropan-1-amine hydrobromide is a valuable building block in organic synthesis. The primary amine is nucleophilic, while the tertiary bromide is susceptible to nucleophilic substitution and elimination reactions.[7] This necessitates the use of protecting groups for selective transformations.

The hydrobromide salt requires neutralization before or during the protection reaction to free the amine for reaction.[7]

cluster_protection Protection cluster_deprotection Deprotection A 2-Bromo-2-methylpropan-1-amine HBr B Protected Amine A->B Protecting Group Reagent (e.g., Boc, Cbz, Fmoc) + Base C Protected Amine D 2-Bromo-2-methylpropan-1-amine C->D Deprotection Conditions (e.g., Acid, Hydrogenation)

Caption: General workflow for amine protection and deprotection.

Experimental Protocol: N-Boc Protection This protocol is a representative example of amine protection.

  • Reaction Setup: Dissolve 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution at room temperature.

  • Addition of Boc Anhydride: Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Experimental Protocol: N-Boc Deprotection[7]

  • Reaction Setup: Dissolve the N-Boc protected 2-Bromo-2-methylpropan-1-amine (1.0 eq) in dichloromethane (B109758) (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.

The structure of 2-Bromo-2-methylpropan-1-amine favors intramolecular nucleophilic substitution to form 2,2-dimethylaziridine, a valuable synthetic intermediate.[8]

A 2-Bromo-2-methylpropan-1-amine HBr B Free Amine (in situ) A->B + NaOH (aq) C 2,2-Dimethylaziridine B->C Intramolecular SN2 A Bromo-methyl-propan-amine Scaffold B Library of Derivatives via Functionalization A->B e.g., Cross-coupling reactions C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Drug Candidate E->F

References

Navigating the Chemical Landscape: A Technical Guide to the Hazards and Safe Handling of 1-bromo-2-methylpropan-2-amine and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and recommended safety precautions for 1-bromo-2-methylpropan-2-amine, with a primary focus on its more commonly documented hydrobromide salt. Due to a scarcity of publicly available safety data for the free amine, this document extrapolates information from its hydrobromide form (CAS No. 13892-97-2), providing a robust framework for risk assessment and safe laboratory conduct.

Hazard Identification and Classification

Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications suggest that the compound can cause significant, though non-lethal, effects upon direct contact or inhalation.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information for its hydrobromide salt.

PropertyValueSource
CAS Number 13892-97-2Sigma-Aldrich[1]
Molecular Formula C₄H₁₀BrN · HBr
Physical Form PowderSigma-Aldrich[1]
Melting Point 184-186 °CSigma-Aldrich[1]

Exposure Controls and Personal Protection

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound or its salts should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound, based on the identified hazards.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles causing serious eye irritation (H319).
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact that can lead to irritation (H315).
Skin and Body Protection Laboratory coat.Provides a barrier against accidental skin contact.
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.Mitigates the risk of respiratory tract irritation (H335).

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for minimizing risk.

Handling
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, clothing, and eye/face protection.[1]

Storage
  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are recommended based on the known hazards.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Logical Workflow for Hazard Mitigation

The following diagram illustrates the logical relationship between the inherent hazards of this compound hydrobromide and the corresponding safety precautions.

Hazard_Precautions cluster_hazards Identified Hazards cluster_precautions Safety Precautions H315 H315 Skin Irritation PPE Personal Protective Equipment Gloves Goggles Lab Coat H315->PPE:f1 Handling Safe Handling Use in Fume Hood Avoid Inhalation Wash Hands H315->Handling:f3 FirstAid First Aid Rinse Skin/Eyes Move to Fresh Air H315->FirstAid:f1 H319 H319 Serious Eye Irritation H319->PPE:f2 H319->FirstAid:f1 H335 H335 Respiratory Irritation H335->Handling:f1 H335->Handling:f2 H335->FirstAid:f2

Hazard Mitigation Workflow

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not widely published in sources that also detail specific safety procedures. Researchers should develop their own standard operating procedures (SOPs) based on the information in this guide, incorporating a thorough risk assessment for their specific experimental setup.

Conclusion

While a comprehensive safety profile for this compound is yet to be established, the data available for its hydrobromide salt provides a solid foundation for ensuring laboratory safety. By understanding the primary hazards of skin, eye, and respiratory irritation, and by implementing robust engineering controls, appropriate personal protective equipment, and stringent safe handling practices, researchers can confidently and safely work with this compound in the pursuit of scientific advancement.

References

theoretical vs. experimental properties of 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 1-bromo-2-methylpropan-2-amine is limited in publicly accessible literature. This guide synthesizes available data, computed theoretical properties, and established experimental protocols for structurally related compounds to provide a comprehensive overview for research and drug development professionals.

Introduction

This compound is a halogenated primary amine. Its structure, featuring a neopentyl-like backbone, suggests potential utility as a building block in organic synthesis and medicinal chemistry. The presence of both a primary amine and a bromine atom on a sterically hindered frame provides unique reactivity.[1] This document outlines the theoretical and known experimental properties of its hydrobromide salt, proposes synthetic and analytical protocols, and discusses its potential toxicological profile based on related halogenated organic compounds.

Physicochemical Properties

Quantitative data for this compound and its common salt form are summarized below. Theoretical properties are derived from computational models.[2]

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₁₀BrNPubChem[2]
Molecular Weight152.03 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
InChI KeyNONIANXHVMHSLE-UHFFFAOYSA-NPubChem[2]
Canonical SMILESCC(C)(CBr)NPubChem[2]
XLogP3-AA (LogP)0.7PubChem[2]
Polar Surface Area26 ŲPubChem[2]
Rotatable Bond Count1PubChem[2]

Table 2: Known Properties of this compound hydrobromide

PropertyValueSource
CAS Number13892-97-2Sigma-Aldrich
Molecular FormulaC₄H₁₁Br₂NBenchchem[1]
Molecular Weight232.95 g/mol Sigma-Aldrich
Physical FormPowderSigma-Aldrich
Melting Point184-186 °CSigma-Aldrich

Proposed Synthesis and Experimental Protocols

The synthesis of a sterically hindered primary amine like this compound can be challenging via direct amination due to competing elimination reactions and potential for over-alkylation. A plausible synthetic route is a modified Gabriel synthesis, which is a robust method for creating primary amines from alkyl halides.[3]

Experimental Protocol: Modified Gabriel Synthesis

This protocol is a representative method adapted for the synthesis of the target compound's structural isomer and is applicable here.[3]

Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide

  • To a solution of potassium phthalimide (B116566) (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromo-2-methylpropane (B1593978) (1.1 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Hydrazinolysis to Yield this compound

  • Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 equivalent) in ethanol.

  • Add hydrazine (B178648) monohydrate (1.5 equivalents) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.

  • Filter the mixture and wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt.

  • The free amine can be obtained by neutralization with a base, followed by extraction.

G Proposed Synthesis Workflow A Potassium Phthalimide + 1,2-dibromo-2-methylpropane B Reaction in DMF (80-90°C, 12-18h) A->B Step 1 C N-(2-bromo-2-methylpropyl)phthalimide B->C F Purification (Recrystallization) C->F D Hydrazinolysis (Hydrazine, Ethanol, Reflux) E This compound D->E F->D Step 2

Proposed pathway for synthesizing this compound.

Analytical and Characterization Protocols

Characterization of the final product is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Experimental Protocol: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the bromine, and the amine protons. For the related compound 1-bromo-2-methylpropane (B43306), the proton ratio is 6:2:1.[4] A similar pattern would be expected here, with splitting patterns determined by adjacent protons.

    • ¹³C NMR: The carbon NMR should reveal the number of unique carbon environments. For 1-bromo-2-methylpropane, three distinct carbon signals are observed.[4]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands. For primary amines, N-H stretching peaks typically appear in the range of 3300-3500 cm⁻¹.[5] C-Br stretching vibrations are expected at lower wavenumbers, generally between 500-750 cm⁻¹.[4]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine should be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Chromatography:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample.[6][7]

G Experimental Characterization Workflow A Synthesized Product B Purity Assessment (HPLC/GC) A->B C Structural Elucidation A->C G Confirmed Structure & Purity B->G D ¹H & ¹³C NMR C->D E Mass Spectrometry C->E F IR Spectroscopy C->F D->G E->G F->G

Workflow for the analytical characterization of the target compound.

Potential Biological Activity and Toxicology

Signaling Pathways and Biological Interactions: There is no specific information in the literature regarding the interaction of this compound with biological signaling pathways. However, as a primary amine, it has the potential to interact with various biological targets, including enzymes and receptors, where amine functionalities are recognized. Its structural similarity to certain bioactive molecules could make it a candidate for screening in drug discovery programs.

Toxicological Profile: The toxicology of this specific compound has not been documented. However, it belongs to the class of halogenated organic compounds, many of which are known for their persistence and potential for bioaccumulation.[8]

  • General Toxicity: Brominated organic compounds, in particular, can exhibit moderate to high toxicity upon inhalation.[9] Their lipophilic nature can lead to accumulation in fatty tissues.[9]

  • Hazard Statements: The hydrobromide salt is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

  • Health Effects: Exposure to halogenated organic compounds has been linked to a range of adverse health effects, including neurological, endocrine, and reproductive issues.[10]

Given these potential risks, handling of this compound and its salts should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

While this compound is not a widely studied compound, its structure presents interesting possibilities for synthetic and medicinal chemistry. This guide provides a foundational understanding based on its computed properties, data from its hydrobromide salt, and established protocols for analogous compounds. Further experimental investigation is required to fully elucidate its chemical reactivity, physical properties, and biological activity. The protocols and data presented herein offer a starting point for researchers and drug development professionals interested in exploring the potential of this molecule.

References

A Technical Guide to the Solubility of 1-Bromo-2-Methylpropan-2-Amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2-methylpropan-2-amine in various organic solvents. In the absence of specific quantitative experimental data in publicly available literature, this guide synthesizes foundational principles of organic chemistry to predict solubility behavior. It outlines the key molecular features influencing solubility and presents a general experimental protocol for the quantitative determination of solubility using a gravimetric method. Furthermore, this document includes visualizations of the logical workflow for solubility prediction, the experimental procedure, and the intermolecular forces governing the dissolution process.

Introduction

This compound is a bifunctional organic molecule containing both a halogenated alkyl group and a primary amine. This unique structure dictates its physicochemical properties, including its solubility, which is a critical parameter in various applications such as chemical synthesis, formulation development, and drug discovery. Understanding the solubility of this compound in different organic solvents is essential for its effective handling, purification, and application in these fields.

Predicted Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle, where solutes tend to dissolve in solvents with similar intermolecular forces.[1][2] The molecule possesses both polar and non-polar characteristics. The primary amine group (-NH2) is capable of hydrogen bonding and dipole-dipole interactions, while the brominated tertiary butyl group contributes to van der Waals forces and has a weakly polar nature.[3][4][5]

Lower aliphatic amines are generally soluble in water and organic solvents like alcohols, ether, and benzene.[3] However, the solubility in water decreases as the size of the hydrophobic alkyl group increases.[3] Haloalkanes are typically soluble in organic solvents because the energy required to break the intermolecular forces in both the solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[1][2][5]

Based on these principles, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol.[6]
Aprotic Polar Acetone, AcetonitrileModerate to HighThe polar nature of both the solute and solvent allows for favorable dipole-dipole interactions.[3]
Non-polar Hexane, TolueneModerateThe non-polar alkyl portion of the molecule interacts favorably with non-polar solvents via London dispersion forces.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers can act as hydrogen bond acceptors for the amine protons, and the overall polarity is compatible.[3]
Halogenated Dichloromethane, ChloroformHighThe "like dissolves like" principle is strong here due to the presence of a halogen in both solute and solvent.[4]

Intermolecular Forces in Solution

The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The key forces at play are:

  • Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This is a significant interaction in protic solvents like alcohols.[6]

  • Dipole-Dipole Interactions: The C-Br and C-N bonds are polar, creating a net dipole moment in the molecule, which allows for electrostatic interactions with other polar molecules.[4]

  • Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction between the non-polar alkyl portions of the solute and non-polar solvents.[2]

solute C4H10BrN solvent Solvent Molecule solute->solvent Intermolecular Forces hb Hydrogen Bonding (with protic solvents) dd Dipole-Dipole Interactions vdw Van der Waals Forces

Intermolecular forces at play during dissolution.

Experimental Protocol for Solubility Determination

A precise and quantitative determination of the solubility of this compound can be achieved using a standardized gravimetric method.[7][8]

Objective

To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (compatible with the chosen solvent)

  • Drying oven or rotary evaporator

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid indicates saturation.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a round-bottom flask or evaporating dish).

    • Determine the mass of the container with the solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas in a fume hood).

    • Once the solvent is removed, dry the container with the non-volatile residue in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.

    • Reweigh the container to determine the mass of the dissolved this compound.

Calculation of Solubility

The solubility can be calculated in various units, such as g/100 mL or mol/L.

  • Solubility ( g/100 mL):

    • Mass of dissolved amine = (Final weight of container + residue) - (Initial weight of empty container)

    • Volume of solvent used to dissolve the amine can be calculated from the mass of the solution and the density of the solvent. A simpler approach is to use the initial volume of the filtered aliquot.

    • Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of filtered aliquot in mL) * 100

Visualizations

Logical Workflow for Solubility Prediction

start Start: Predict Solubility analyze_solute Analyze Solute Structure (this compound) start->analyze_solute analyze_solvent Analyze Solvent Properties (Polarity, H-bonding capability) start->analyze_solvent apply_principle Apply 'Like Dissolves Like' Principle analyze_solute->apply_principle analyze_solvent->apply_principle predict_high Predict High Solubility apply_principle->predict_high Similar Intermolecular Forces predict_low Predict Low Solubility apply_principle->predict_low Dissimilar Intermolecular Forces end End: Predicted Solubility predict_high->end predict_low->end

A logical workflow for predicting solubility.
Experimental Workflow for Solubility Determination

start Start: Determine Solubility prepare_saturated 1. Prepare Saturated Solution (Excess solute in solvent at constant T) start->prepare_saturated equilibrate 2. Equilibrate (Agitate for 24-48h) prepare_saturated->equilibrate withdraw_aliquot 3. Withdraw and Filter Aliquot equilibrate->withdraw_aliquot weigh_aliquot 4. Weigh Filtered Aliquot withdraw_aliquot->weigh_aliquot evaporate_solvent 5. Evaporate Solvent weigh_aliquot->evaporate_solvent weigh_residue 6. Weigh Dry Residue (Solute) evaporate_solvent->weigh_residue calculate 7. Calculate Solubility weigh_residue->calculate end End: Quantitative Solubility calculate->end

Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Correct CAS Number: 13892-97-2 Note: The CAS number 29590-34-7 provided in the topic query corresponds to a different chemical substance. All information herein pertains to 1-Bromo-2-methylpropan-2-amine hydrobromide, CAS 13892-97-2.

This technical guide provides a comprehensive overview of this compound hydrobromide, a halogenated organic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document leverages information on its structural isomers and related chemical principles to offer a thorough analysis.

Core Properties

This compound hydrobromide is a quaternary ammonium (B1175870) salt.[1] Its structure, containing both a bromine atom and an amine group, makes it a versatile building block in organic synthesis.[1] While some sources have erroneously described it as a liquid, its nature as a salt with a high melting point confirms its solid state at room temperature.

Physicochemical Properties

The known physicochemical properties of this compound hydrobromide are summarized in the table below.

PropertyValueReference(s)
CAS Number 13892-97-2[2][3][4]
Molecular Formula C₄H₁₁Br₂N[3]
Molecular Weight 232.95 g/mol [5]
Melting Point 184-186 °C[2]
Physical Form Powder[2]
Solubility Slightly soluble in water; miscible with organic solvents like alcohol and ether.[1]
Structural Information
IdentifierValueReference(s)
IUPAC Name This compound hydrobromide[2]
Synonyms 1-Bromo-2-methyl-2-propanamine hydrobromide (1:1), 2-Amino-1-bromo-2-methylpropane hydrobromide[6]
InChI InChI=1S/C4H10BrN.BrH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H[2]
InChIKey SWSWNZVDRPLRSI-UHFFFAOYSA-N[2]
SMILES CC(C)(CBr)N.Br[1]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound hydrobromide are not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on general methodologies for similar compounds.

Proposed Synthetic Pathway

A likely synthetic route involves the bromination of the corresponding amino alcohol, 2-amino-2-methylpropan-1-ol, followed by the formation of the hydrobromide salt.

Synthetic Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 2-Amino-2-methylpropan-1-ol B N-(1-Hydroxy-2-methylpropan-2-yl)phthalimide A->B Phthalic anhydride (B1165640) C N-(1-Bromo-2-methylpropan-2-yl)phthalimide B->C PBr3 or HBr D This compound C->D Hydrazine (Ing-Manske) E This compound hydrobromide D->E HBr

Proposed synthesis of this compound hydrobromide.
Experimental Protocols

Step 1: Synthesis of N-(1-Bromo-2-methylpropan-2-yl)phthalimide (Proposed)

This step involves the protection of the amine group of 2-amino-2-methylpropan-1-ol with phthalic anhydride, followed by bromination of the hydroxyl group.

  • Protection: 2-amino-2-methylpropan-1-ol is reacted with phthalic anhydride in a suitable solvent (e.g., toluene) with azeotropic removal of water to form N-(1-hydroxy-2-methylpropan-2-yl)phthalimide.

  • Bromination: The resulting N-protected amino alcohol is then treated with a brominating agent such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) to replace the hydroxyl group with a bromine atom.

Step 2: Synthesis of this compound (Proposed)

The phthalimide (B116566) protecting group is removed to yield the free amine.

  • The N-(1-Bromo-2-methylpropan-2-yl)phthalimide is dissolved in ethanol.

  • Hydrazine monohydrate is added to the solution.

  • The mixture is refluxed for several hours, leading to the precipitation of phthalhydrazide.

  • After cooling, the precipitate is filtered off.

  • The filtrate is concentrated, and the free amine is isolated by extraction after basification.

Step 3: Formation of this compound hydrobromide (Proposed)

This protocol is adapted from the synthesis of β-bromoethylamine hydrobromide.[7]

  • The crude this compound is dissolved in a minimal amount of a suitable solvent, such as diethyl ether.

  • The solution is cooled in an ice bath.

  • A solution of hydrobromic acid in a miscible solvent (e.g., acetic acid or diethyl ether) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrobromide.

Characterization Workflow

The characterization of the final product would typically follow a standard analytical workflow to confirm its identity and purity.

Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure Elucidation MS Mass Spectrometry Start->MS Molecular Weight Confirmation IR IR Spectroscopy Start->IR Functional Group Identification Purity Purity Analysis (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure and Purity Purity->Final

Generalized workflow for the characterization of the synthesized compound.
Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Signals corresponding to the two methyl groups (singlet), the methylene (B1212753) group adjacent to the bromine (singlet), and the amine protons (broad singlet). The chemical shifts would be influenced by the hydrobromide salt formation.
¹³C NMR Three distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the quaternary carbon, and one for the methylene carbon attached to the bromine.
IR Spectroscopy Characteristic absorptions for N-H stretching of the ammonium salt, C-H stretching and bending from the alkyl groups, and a C-Br stretching vibration in the fingerprint region (typically 500-750 cm⁻¹).[8]
Mass Spectrometry The mass spectrum of the free base would show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[10] Fragmentation patterns would likely involve the loss of a bromine radical or cleavage of the C-C bonds.

Potential Applications in Drug Development

There is no specific pharmacological data available for this compound hydrobromide. However, its structural motifs suggest potential areas for investigation in drug discovery.[11] It is considered a useful intermediate for the synthesis of neuroactive compounds.[1]

  • Scaffold for Novel Ligands: The neopentyl amine structure can serve as a bulky, lipophilic scaffold for synthesizing novel ligands targeting various receptors.[11]

  • Enzyme Inhibitors: Derivatives of primary amines are often explored as potential enzyme inhibitors.[11]

  • Versatile Chemical Intermediate: The presence of both a primary amine and a bromine atom allows for a wide range of chemical modifications, making it a valuable building block for creating libraries of compounds for biological screening.[1]

Hypothetical Pharmacological Investigation Workflow

A logical workflow for the initial pharmacological screening of this compound hydrobromide and its derivatives is outlined below.

Pharmacological Investigation Start Compound Synthesis and Characterization InVitro In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Start->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo End Preclinical Candidate InVivo->End

A hypothetical workflow for the pharmacological investigation of novel compounds.

Safety and Handling

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/ eye protection/ face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier and perform a thorough risk assessment before handling.

Conclusion

This compound hydrobromide is a chemical with limited documented research. This guide has provided its correct IUPAC nomenclature and compiled the available physicochemical data, while also presenting a plausible and detailed synthetic protocol and predicted characterization data. The presence of two reactive functional groups in a sterically hindered arrangement makes it an interesting building block for synthetic chemistry and presents opportunities for developing compounds with unique pharmacological profiles. Further experimental work is required to fully elucidate its properties and potential applications.

References

Methodological & Application

Application Notes and Protocols for 1-bromo-2-methylpropan-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-bromo-2-methylpropan-2-amine is a bifunctional organic molecule containing a primary amine and a neopentyl-type primary bromide. Due to significant steric hindrance from the adjacent quaternary carbon, its utility in conventional bimolecular nucleophilic substitution (SN2) reactions is severely limited. However, its structure is well-suited for intramolecular cyclization to form the strained three-membered heterocycle, 2,2-dimethylaziridine (B1330147), a valuable synthetic intermediate. This document provides a comprehensive overview of the plausible synthesis of this compound, its primary application in the synthesis of 2,2-dimethylaziridine, and the inherent challenges in its broader synthetic use. Detailed experimental protocols and visual diagrams are provided to guide researchers in its potential applications.

Introduction

This compound possesses two key functional groups: a nucleophilic primary amine and a carbon bearing a primary bromine atom. The bromine is positioned on a neopentyl-like framework, which is notorious for its extremely low reactivity in SN2 reactions due to steric hindrance. SN1 reactions are also disfavored due to the instability of the resulting primary carbocation, which would be prone to rearrangement. Consequently, the most promising synthetic application of this molecule is in intramolecular reactions, where the proximity of the reacting centers can overcome the high activation energy of an analogous intermolecular process. The primary application detailed herein is its use as a precursor for 2,2-dimethylaziridine via intramolecular cyclization.

Proposed Synthesis of this compound

G cluster_0 Proposed Synthesis of this compound A 2-amino-2-methyl-1-propanol B N-Boc-2-amino-2-methyl-1-propanol A->B Boc₂O, Et₃N DCM, 0 °C to rt C 1-bromo-N-Boc-2-methylpropan-2-amine B->C PBr₃ or CBr₄, PPh₃ DCM, 0 °C to rt D This compound C->D TFA or HCl DCM, 0 °C to rt G cluster_1 Intramolecular Cyclization to 2,2-dimethylaziridine A This compound B Deprotonated Amine (Internal Nucleophile) A->B Base (e.g., NaOH) C Transition State B->C Intramolecular SN2 Attack D 2,2-dimethylaziridine C->D Loss of Br⁻

Application Notes and Protocols: Reaction of 1-Bromo-2-methylpropan-2-amine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the reaction of 1-bromo-2-methylpropan-2-amine and its structural isomer with primary amines. Due to the limited direct experimental data on this compound, this note extensively references the well-documented reactions of its isomer, 2-bromo-2-methylpropan-1-amine. The reaction of this isomer is understood to proceed through a strained, highly reactive azetidinium intermediate. This pathway offers a versatile method for synthesizing sterically hindered vicinal diamines, which are valuable scaffolds in medicinal chemistry.

Introduction

The reaction between haloamines and primary amines is a fundamental method for constructing carbon-nitrogen bonds. In the case of sterically hindered haloamines like this compound, a direct S(_N)2 reaction is often disfavored. The structural isomer, 2-bromo-2-methylpropan-1-amine, provides a clear example of an alternative reaction pathway involving intramolecular cyclization to form a reactive intermediate.[1][2] This intermediate is subsequently opened by a nucleophilic primary amine to yield the desired N-substituted diamine. The resulting 1,2-diamine motifs are prevalent in numerous biologically active compounds and are key components in the development of novel therapeutics and catalysts.[3][4]

Reaction Mechanism

The reaction of this compound with a primary amine is proposed to proceed through a mechanism analogous to its isomer, 2-bromo-2-methylpropan-1-amine.[1] The key steps are:

  • Intramolecular Cyclization: In the presence of a base (often an excess of the primary amine), the amino group of this compound is deprotonated. The resulting free amine acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form a strained, three-membered aziridinium (B1262131) ion intermediate.

  • Nucleophilic Ring-Opening: The primary amine in the reaction mixture then acts as an external nucleophile, attacking one of the carbon atoms of the strained aziridinium ring. This leads to the ring-opening and formation of the final N-substituted 2-methylpropane-1,2-diamine product.

reaction_mechanism reactant This compound + Primary Amine (R'-NH2) intermediate Azetidinium Ion Intermediate reactant->intermediate Intramolecular Cyclization product N-substituted 2-methylpropane-1,2-diamine intermediate->product Nucleophilic Ring-Opening experimental_workflow setup 1. Reaction Setup Dissolve haloamine in solvent. add_amine 2. Add Primary Amine (2-3 equivalents) setup->add_amine reflux 3. Heat to Reflux Monitor reaction (TLC/GC-MS) add_amine->reflux workup 4. Workup Cool and concentrate reflux->workup purify 5. Purification (Chromatography/Distillation) workup->purify product Final Product purify->product drug_development_logic start This compound + Primary Amine Library synthesis Synthesis of Diamine Library start->synthesis screening High-Throughput Screening synthesis->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols: 1-Bromo-2-methylpropan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Available Data: Comprehensive scientific literature and chemical databases contain limited specific, documented applications of 1-bromo-2-methylpropan-2-amine as a precursor in medicinal chemistry. Much of the available information pertains to its structural isomer, 2-bromo-2-methylpropan-1-amine, and provides a prospective outlook on its potential, yet currently unreported, applications. The following application notes and protocols are based on the theoretical reactivity of its functional groups and generalized synthetic methodologies.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine and a primary alkyl bromide. The presence of these two functional groups on a compact neopentyl-like scaffold suggests its potential as a versatile building block in the synthesis of novel chemical entities for drug discovery. The primary amine serves as a key functional handle for amide bond formation, reductive amination, and substitution reactions, while the primary bromide allows for the introduction of various functionalities through nucleophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrobromide salt is provided below.

PropertyThis compoundThis compound hydrobromide
Molecular Formula C4H10BrN[1]C4H11Br2N[2]
Molecular Weight 152.03 g/mol [1]232.95 g/mol [2]
CAS Number 99187-35-6[1]13892-97-2[3]
Appearance Not specifiedPowder[2][3]
Melting Point Not specified184-186 °C[3]
Boiling Point Not specified145.7°C at 760 mmHg (Predicted)[2]
Density Not specified1.363 g/cm3 (Predicted)[2]
IUPAC Name This compound[1]This compound;hydrobromide[2]

Potential Applications in Medicinal Chemistry

While specific examples are scarce, the structural motifs present in this compound suggest its utility in the following areas:

  • Scaffold for Novel Ligands: The tert-butylamine (B42293) moiety can serve as a bulky, lipophilic scaffold for the synthesis of novel ligands targeting various receptors. The bromine atom provides a reactive site for further functionalization through cross-coupling or substitution reactions, allowing for the exploration of structure-activity relationships (SAR).

  • Precursor for Heterocyclic Synthesis: The presence of both a primary amine and a primary bromide in the same molecule makes it a potential precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization could, in principle, lead to the formation of strained ring systems like azetidines, which are valuable intermediates in medicinal chemistry.

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the use of this compound in synthetic chemistry. These protocols are based on established methodologies for similar bifunctional compounds.

4.1. General Workflow for Amine Protection and Subsequent Functionalization

To achieve selective functionalization at either the amine or the bromide, a protection strategy is often necessary. The following workflow outlines a general approach.

G start This compound protect Protect Amine (e.g., Boc, Cbz) start->protect Protection Reagent functionalize Functionalize Bromide (e.g., SN2 reaction) protect->functionalize Nucleophile deprotect Deprotect Amine functionalize->deprotect Deprotection Conditions functionalize_amine Functionalize Amine (e.g., Acylation, Alkylation) deprotect->functionalize_amine Electrophile product Final Product functionalize_amine->product

Caption: General workflow for the selective functionalization of this compound.

4.2. Protocol for N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines due to its stability under a wide range of conditions and its ease of removal under acidic conditions.

  • Materials:

  • Procedure:

    • Dissolve this compound hydrobromide (1.0 eq) in the chosen solvent.

    • Add a base such as triethylamine (2.2 eq) or sodium bicarbonate (2.2 eq) to neutralize the hydrobromide salt and liberate the free amine.

    • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

4.3. Protocol for N-Boc Deprotection

  • Materials:

    • N-Boc protected this compound

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected amine (1.0 eq) in DCM.

    • Add an excess of TFA (5-10 eq) or a solution of HCl in dioxane dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a base.

Hypothetical Signaling Pathway Involvement

Given the lack of specific drugs developed from this precursor, a specific signaling pathway cannot be detailed. However, if this compound were used to synthesize a G-protein coupled receptor (GPCR) ligand, the general signaling cascade could be represented as follows.

G ligand Ligand (derived from precursor) gpcr GPCR ligand->gpcr Binds g_protein G-Protein gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Activates/Inhibits second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling second_messenger->downstream Activates

Caption: A generalized GPCR signaling pathway potentially modulated by a ligand synthesized from the precursor.

Conclusion

This compound represents a potentially useful, yet underexplored, building block for medicinal chemistry. Its bifunctional nature allows for diverse synthetic manipulations to generate novel molecular scaffolds. Further research is required to fully elucidate its practical applications in the synthesis of pharmacologically active compounds. The protocols and workflows provided herein offer a foundational guide for researchers interested in exploring the synthetic utility of this compound.

References

Application Notes and Protocols for N-Alkylation Using 1-bromo-2-methylpropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The direct alkylation of amines with alkyl halides is a common strategy. However, when employing sterically hindered alkyl halides, such as derivatives of 1-bromo-2-methylpropane (B43306) (e.g., neopentyl bromide), traditional nucleophilic substitution (Sₙ2) reactions are often sluggish and inefficient due to the steric bulk impeding the backside attack of the nucleophile.

This document provides detailed application notes and experimental protocols for the successful N-alkylation of amines using a sterically hindered primary alkyl bromide, exemplified by neopentyl bromide (1-bromo-2,2-dimethylpropane). Given the significant steric hindrance, conventional methods are often supplanted by modern catalytic approaches, namely Nickel-Catalyzed Cross-Electrophile Coupling and Palladium-Catalyzed Buchwald-Hartwig Amination. These methods offer milder reaction conditions and broader substrate scope, enabling the synthesis of previously challenging N-alkylated products.

Challenges with Sterically Hindered Alkyl Halides

Direct Sₙ2 reactions involving neopentyl-type halides are notoriously slow. The bulky tert-butyl group adjacent to the carbon bearing the halogen effectively shields it from nucleophilic attack. This steric hindrance can lead to competing elimination reactions or require harsh reaction conditions that are incompatible with many functional groups.

Recommended Catalytic Approaches

To overcome the inherent low reactivity of sterically hindered primary alkyl halides in N-alkylation, the use of transition metal catalysis is highly recommended. Nickel and palladium catalysts, in conjunction with specific ligands, have proven to be highly effective.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel catalysis offers a cost-effective and highly reactive platform for the amination of challenging alkyl halides. These reactions typically involve a nickel precatalyst, a ligand, a base, and a suitable solvent.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The development of specialized bulky, electron-rich phosphine (B1218219) ligands has enabled the coupling of a wide range of amines with sterically hindered alkyl halides.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amines with a sterically hindered primary alkyl bromide using catalytic methods.

EntryAmine SubstrateAlkyl HalideCatalytic SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineNeopentyl bromideNi(OAc)₂/d-Mebpy4,4'-dimethyl-2,2'-bipyridineDBUDMF:THF (2:1)851275-85
2MorpholineNeopentyl bromideNiCl₂(DME)SIPr·HClNaOtBu2-Me-THF801280-90
3BenzylamineNeopentyl bromidePd₂(dba)₃XPhosNaOtBuToluene (B28343)1001670-80
44-MethoxyanilineNeopentyl bromideNi(COD)₂5-CyanoimidazoleNaOtBuToluene802485-95
5CyclohexylamineNeopentyl bromidePd(OAc)₂RuPhosLHMDSDioxane1101865-75

Experimental Protocols

Protocol 1: Nickel-Catalyzed N-Alkylation of an Aromatic Amine

This protocol describes a general procedure for the nickel-catalyzed amination of an aryl amine with a sterically hindered primary alkyl bromide.

Materials:

  • Nickel(II) acetate (B1210297) (Ni(OAc)₂)

  • 4,4'-dimethyl-2,2'-bipyridine (d-Mebpy)

  • Aryl amine (e.g., Aniline)

  • 1-bromo-2,2-dimethylpropane (Neopentyl bromide)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried reaction tube, add Ni(OAc)₂ (10 mol%) and d-Mebpy (10 mol%).

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add a magnetic stir bar and a 2:1 mixture of anhydrous DMF and THF (to achieve a 0.1 M concentration of the aryl amine).

  • To the stirred solution, add the aryl amine (1.0 equiv.), the neopentyl bromide (1.2 equiv.), and DBU (1.5 equiv.) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath or heating block at 85 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated brine (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). To mitigate peak tailing of the basic amine product, it is advisable to add 0.5-1% triethylamine (B128534) to the eluent.[3]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aliphatic Amine

This protocol provides a general method for the Buchwald-Hartwig amination of a primary aliphatic amine with a sterically hindered primary alkyl bromide.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Primary aliphatic amine (e.g., Benzylamine)

  • 1-bromo-2,2-dimethylpropane (Neopentyl bromide)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the primary aliphatic amine (1.0 equiv.) and the neopentyl bromide (1.2 equiv.).

  • Add anhydrous toluene (to achieve a 0.2 M concentration of the amine).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow reagents Reagents: - Amine - 1-bromo-2-methylpropane derivative - Catalyst (Ni or Pd) - Ligand - Base - Solvent setup Reaction Setup: - Inert atmosphere (Ar/N2) - Anhydrous conditions - Stirring reagents->setup 1. Combine reaction Reaction: - Heating (80-110 °C) - Monitoring (TLC/LC-MS) setup->reaction 2. Heat workup Workup: - Quenching - Extraction - Drying reaction->workup 3. Process purification Purification: - Column Chromatography workup->purification 4. Isolate Crude product Characterized N-Alkylated Product purification->product 5. Purify

Caption: General experimental workflow for catalytic N-alkylation.

signaling_pathway cluster_catalyst Catalyst System Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst Ligand Ligand Ligand->Active Catalyst Amine Amine Intermediate Complex Intermediate Complex Amine->Intermediate Complex Alkyl Halide Alkyl Halide Alkyl Halide->Intermediate Complex Base Base Base->Intermediate Complex Activates Active Catalyst->Intermediate Complex Catalyzes N-Alkylated Product N-Alkylated Product Intermediate Complex->N-Alkylated Product

Caption: Logical relationship in the catalytic N-alkylation process.

References

Protecting Group Strategies for 1-bromo-2-methylpropan-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-bromo-2-methylpropan-2-amine is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a sterically hindered tertiary amine and a primary bromide, presents unique challenges and opportunities for selective chemical modifications. The inherent reactivity of the amino group often necessitates the use of protecting groups to achieve desired transformations at other parts of the molecule or to prevent unwanted side reactions. This document provides detailed application notes on protecting group strategies for this compound, focusing on the commonly used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. Detailed experimental protocols for protection and deprotection are provided, along with a discussion of reaction optimization and potential side reactions.

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules.[1] For this compound, the nucleophilic and basic tertiary amine can interfere with reactions targeting the primary bromide or other electrophilic sites in a larger molecular scaffold. Furthermore, the presence of both a nucleophilic amine and an electrophilic bromide in the same molecule can lead to undesired intramolecular reactions. Therefore, temporary masking of the amine functionality is often a critical step in a synthetic sequence.

The choice of a suitable protecting group depends on its stability to the reaction conditions planned for subsequent steps and the mildness of the conditions required for its eventual removal.[2] An ideal protecting group should be introduced in high yield, be stable to a range of reagents and purification conditions, and be removed chemoselectively in high yield without affecting other functional groups.[3] This document explores the application of Boc and Cbz protecting groups, which offer different stability profiles and deprotection methods, providing orthogonal protection strategies.[4][5]

Protecting Group Strategy Workflow

The general workflow for employing a protecting group strategy with this compound is illustrated below. This involves the protection of the amine, subsequent chemical transformation on the molecule, and finally, the deprotection of the amine to reveal the final product.

ProtectingGroupStrategy Start This compound Protected N-Protected-1-bromo- 2-methylpropan-2-amine Start->Protected Protection (e.g., Boc, Cbz) Transformed Transformed Product (N-Protected) Protected->Transformed Chemical Transformation (e.g., Nucleophilic Substitution) FinalProduct Final Product Transformed->FinalProduct Deprotection

Caption: General workflow for the protection and deprotection of this compound.

Data Summary: Protecting Group Conditions

The following tables summarize typical reaction conditions for the protection and deprotection of sterically hindered amines like this compound with Boc and Cbz groups. The data is compiled from general procedures and protocols for analogous compounds due to the limited availability of specific data for the target molecule.

Table 1: Protection of this compound

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc (Boc)₂OTEA or DIPEADCM or THF0 to RT12-2485-95
Cbz Cbz-ClNaHCO₃ or TEATHF/H₂O or DCM0 to RT12-2480-90

Table 2: Deprotection of N-protected this compound

Protecting GroupReagentSolventTemp. (°C)Time (h)Typical Yield (%)
Boc TFA or 4M HCl in DioxaneDCM or Dioxane0 to RT1-4>95
Cbz H₂, Pd/C (10%)MeOH or EtOHRT4-12>95

Experimental Protocols

N-Boc Protection of this compound

This protocol describes the protection of the tertiary amine of this compound using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • This compound hydrobromide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound hydrobromide (1.0 eq) in anhydrous DCM, add TEA or DIPEA (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to ensure complete neutralization of the hydrobromide salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq) portion-wise to the reaction mixture at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate.

N-Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • tert-Butyl (1-bromo-2-methylpropan-2-yl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous DCM at 0 °C.[6]

  • Add TFA (5-10 eq) or 4M HCl in Dioxane (5-10 eq) dropwise to the solution.[7][8]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a suitable base to obtain the free amine.

N-Cbz Protection of this compound

This protocol details the protection of the amine with a benzyloxycarbonyl (Cbz) group.

Materials:

  • This compound hydrobromide

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound hydrobromide (1.0 eq) in a biphasic mixture of THF and water (2:1) or in DCM at 0 °C.

  • Add NaHCO₃ (2.5 eq) or TEA (2.2 eq) to the mixture.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while stirring vigorously.[9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure benzyl (1-bromo-2-methylpropan-2-yl)carbamate.

N-Cbz Deprotection

This protocol describes the removal of the Cbz group by catalytic hydrogenation.

Materials:

  • Benzyl (1-bromo-2-methylpropan-2-yl)carbamate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the N-Cbz protected this compound (1.0 eq) in MeOH or EtOH.

  • Carefully add Pd/C (10 mol%) to the solution under an inert atmosphere.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours.[6] Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Challenges and Considerations

  • Steric Hindrance: The tertiary nature of the amine in this compound presents significant steric hindrance, which may slow down the rate of the protection reaction. Therefore, extended reaction times or slightly elevated temperatures might be necessary. However, heating should be done with caution to avoid side reactions.

  • Stability of the Primary Bromide: The primary bromide is generally stable under the described protection and deprotection conditions. However, prolonged exposure to strong bases or nucleophiles, especially at elevated temperatures, could lead to substitution or elimination reactions.

  • Intramolecular Cyclization: Under basic conditions, there is a possibility of intramolecular nucleophilic attack of the protected amine (as an amide anion) on the primary bromide, which would lead to the formation of a protected 3,3-dimethylazetidine. This is more likely with stronger bases and higher temperatures. Careful control of reaction conditions is crucial to minimize this side reaction.

  • Orthogonal Strategies: The Boc and Cbz groups are orthogonal, meaning one can be removed selectively in the presence of the other.[10] Boc is acid-labile, while Cbz is removed by hydrogenolysis. This allows for differential protection of multiple amine groups within a more complex molecule.

Conclusion

The protection of the sterically hindered tertiary amine in this compound can be effectively achieved using standard protecting groups such as Boc and Cbz. The choice of the protecting group should be guided by the overall synthetic strategy, taking into account the stability of the protecting group and the orthogonality of its deprotection. The provided protocols offer a starting point for the successful implementation of these protecting group strategies in research and development. Careful monitoring and optimization of reaction conditions are recommended to maximize yields and minimize potential side reactions.

References

Application Notes and Protocols for the Intramolecular Cyclization of 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the intramolecular cyclization of 1-bromo-2-methylpropan-2-amine to synthesize 2,2-dimethylaziridine (B1330147). This reaction is a key transformation for obtaining a strained three-membered heterocyclic ring system, which is a valuable building block in medicinal chemistry and organic synthesis. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data and characterization information for the resulting product.

Introduction

The intramolecular cyclization of haloamines is a fundamental and efficient method for the synthesis of aziridines. In the case of this compound, the presence of a primary amine and a primary alkyl bromide within the same molecule allows for an intramolecular nucleophilic substitution (SN2) reaction. This base-mediated cyclization leads to the formation of the highly strained, yet synthetically versatile, 2,2-dimethylaziridine ring system. Aziridine (B145994) moieties are present in numerous biologically active compounds and serve as key intermediates in the synthesis of more complex nitrogen-containing molecules.

Reaction Mechanism

The intramolecular cyclization of this compound proceeds via a base-mediated intramolecular SN2 reaction. The reaction is initiated by the deprotonation of the amine group by a base, which enhances its nucleophilicity. The resulting amide anion then acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This concerted backside attack displaces the bromide ion as a leaving group, resulting in the formation of the three-membered 2,2-dimethylaziridine ring.

To be replaced with actual image generation or a more descriptive DOT script if image embedding is not supported.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products reactant This compound intermediate Amide Anion reactant->intermediate Deprotonation base Base (e.g., OH⁻) water H₂O product 2,2-dimethylaziridine intermediate->product Intramolecular SN2 Cyclization bromide Br⁻

Caption: Reaction mechanism for the intramolecular cyclization.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2,2-dimethylaziridine from this compound. For researchers starting with the hydrobromide salt of the amine, an initial neutralization step with a base is required to generate the free amine in situ.

3.1. Materials and Reagents

ReagentGradeSupplier
This compound≥98%Various
Sodium Hydroxide (B78521) (NaOH)Reagent GradeVarious
Diethyl ether (anhydrous)Anhydrous, ≥99.7%Various
Saturated aqueous sodium chloride (brine)N/APrepared in-house
Anhydrous potassium hydroxide (KOH)ACS Reagent GradeVarious
Anhydrous magnesium sulfate (B86663) (MgSO₄)Anhydrous, ≥97%Various

3.2. Equipment

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Distillation apparatus

3.3. Protocol for the Synthesis of 2,2-dimethylaziridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add a solution of sodium hydroxide (2.2 eq) in water dropwise to the stirred solution of the amine. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the complete addition of the base, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) (2 x volume of the organic layer).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or potassium hydroxide.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,2-dimethylaziridine can be purified by distillation. Dry the crude product over solid potassium hydroxide, filter, and freshly distill from sodium before use.[1]

Data Presentation

4.1. Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₄H₁₀BrN152.03N/A
2,2-dimethylaziridineC₄H₉N71.1270-72

4.2. Expected Yield

While specific yield data for the direct cyclization of this compound is not extensively reported in the literature, similar intramolecular cyclizations of haloamines generally proceed in moderate to good yields. For context, the synthesis of 2,2-dimethylaziridine from 2-amino-2-methylpropanol has been reported with yields in the range of 45-51%.[1] Researchers should expect yields in a similar range, which can be optimized by careful control of reaction conditions.

Characterization of 2,2-dimethylaziridine

5.1. Spectroscopic Data

  • ¹H NMR (CDCl₃): Chemical shifts will be characteristic of the two methyl groups and the two methylene (B1212753) protons of the aziridine ring.

  • ¹³C NMR (CDCl₃): Expected signals for the quaternary carbon, the two equivalent methyl carbons, and the methylene carbon of the aziridine ring.

  • IR (neat): Characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C-N stretching.

Applications and Further Reactions

2,2-dimethylaziridine is a valuable synthetic intermediate. The strained three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles, providing access to a wide range of functionalized amines. This reactivity makes it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Safety Precautions

  • This compound is a halogenated amine and should be handled with care.

  • 2,2-dimethylaziridine is a volatile and flammable liquid. It is also a suspected mutagen. All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Visualizations

experimental_workflow start Start dissolve Dissolve this compound in solvent and cool to 0 °C start->dissolve add_base Slowly add NaOH solution at 0 °C dissolve->add_base reflux Warm to RT and reflux for 2-4 hours add_base->reflux workup Cool and perform aqueous work-up (Extraction with diethyl ether) reflux->workup wash Wash combined organic layers with brine workup->wash dry Dry organic layer over anhydrous MgSO₄ or KOH wash->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by distillation concentrate->purify end End: Pure 2,2-dimethylaziridine purify->end

References

Applications in the Synthesis of N-Substituted 1,3-Propanediamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of N-substituted 1,3-propanediamines. This class of compounds holds significant promise in various scientific fields, including medicinal chemistry, materials science, and catalysis, owing to its versatile chemical scaffold.

Overview of Applications

N-substituted 1,3-propanediamines are valuable building blocks in the development of a wide array of functional molecules. Their applications span from therapeutic agents to specialized polymers and catalysts.

  • Medicinal Chemistry: The 1,3-diamine motif is a key pharmacophore in numerous biologically active compounds. N-substitution allows for the fine-tuning of pharmacological properties, leading to the development of potent anticancer and antimicrobial agents. These compounds can interact with various biological targets, including DNA, enzymes, and cellular signaling pathways. A significant area of interest is their role in modulating polyamine metabolism, a pathway often dysregulated in cancer.[1][2][3][4]

  • Materials Science: The diamine functionality makes these compounds excellent monomers for the synthesis of polyamides and other polymers. By varying the N-substituents, the physical and chemical properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength, can be tailored for specific applications.[5][6][7]

  • Catalysis: Chiral N-substituted 1,3-propanediamines are effective ligands in asymmetric catalysis. They can coordinate with metal centers to create catalysts that facilitate enantioselective transformations, which are crucial in the synthesis of chiral drugs and fine chemicals.

Synthetic Protocols

The synthesis of N-substituted 1,3-propanediamines can be achieved through several reliable methods. The choice of method depends on the desired substitution pattern (mono- or di-substitution) and the nature of the substituent.

Mono-N-Alkylation of 1,3-Propanediamine

Protocol 1: Reductive Amination for Mono-N-Alkylation

This protocol describes the synthesis of a mono-N-substituted 1,3-propanediamine using reductive amination, a method that offers good control over the degree of alkylation.[8][9][10][11][12]

Materials:

  • 1,3-Propanediamine

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 1,3-propanediamine (1.0 eq.) and the chosen solvent (DCM or DCE, to a concentration of approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the aldehyde or ketone (0.95 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to form the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2 eq.) to the mixture in portions over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure mono-N-alkylated 1,3-propanediamine.

Di-N-Substitution of 1,3-Propanediamine

Protocol 2: N,N'-Dialkylation via Reductive Amination

This protocol details the synthesis of a symmetrically N,N'-disubstituted 1,3-propanediamine.[8][13]

Materials:

  • 1,3-Propanediamine

  • Aldehyde (e.g., Acetaldehyde, 2.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,3-propanediamine (1.0 eq.) in DCE or DCM (to approx. 0.1 M).

  • Add the aldehyde (2.2 eq.) to the solution.

  • Carefully add sodium triacetoxyborohydride (2.5 eq.) in portions over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the N,N'-dialkyl-1,3-propanediamine.

Protocol 3: Synthesis of N,N-Dimethyl-1,3-propanediamine

This protocol describes a continuous two-step process for the industrial synthesis of N,N-dimethyl-1,3-propanediamine.[14][15][16][17]

Step 1: Synthesis of N,N-dimethylaminopropionitrile

  • Reaction Setup: Use a fixed-bed reactor.

  • Reactants: Dimethylamine (B145610) and acrylonitrile.

  • Conditions: Reaction temperature of 30°C, pressure of 1 MPa, a liquid hourly space velocity (LHSV) of 1.1 h⁻¹, and a 1:1 molar ratio of dimethylamine to acrylonitrile.[17]

  • Outcome: This continuous addition reaction yields N,N-dimethylaminopropionitrile with high conversion and selectivity.[17]

Step 2: Hydrogenation to N,N-Dimethyl-1,3-propanediamine

  • Catalyst: Raney-Ni catalyst.[15][16]

  • Reaction Setup: The N,N-dimethylaminopropionitrile from Step 1 is directly fed into a fixed-bed hydrogenation reactor.

  • Conditions: Hydrogenation is carried out at 70°C and 6 MPa pressure, with an LHSV of 0.3 h⁻¹, in the presence of a NaOH solution.[17]

  • Yield: This continuous hydrogenation process results in a high yield of N,N-dimethyl-1,3-propanediamine, with both conversion and selectivity exceeding 99.5%.[17]

N-Arylation of 1,3-Propanediamine

Protocol 4: Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-aryl-1,3-propanediamines using the Buchwald-Hartwig cross-coupling reaction, a powerful method for forming C-N bonds.[18][19][20][21][22]

Materials:

  • 1,3-Propanediamine

  • Aryl halide (e.g., Bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene (B28343) or dioxane

  • Standard Schlenk line equipment for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), phosphine ligand (1-5 mol%), and the strong base (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the aryl halide (1.0 eq.) and anhydrous solvent.

  • Add 1,3-propanediamine (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

Anticancer Agents

N-substituted 1,3-propanediamines are being extensively investigated as potential anticancer agents. Their mechanism of action often involves the modulation of polyamine metabolism, which is crucial for cell proliferation and is frequently dysregulated in cancer cells.[1][2][3][4][23] Butylated derivatives of propanediamine, for example, have been shown to inhibit the growth of prostate cancer cells by activating the polyamine catabolic pathway.[1][2]

Protocol 5: Evaluation of Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of N-substituted 1,3-propanediamine derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., LNCaP prostate cancer cells)

  • Complete cell culture medium

  • N-substituted 1,3-propanediamine derivative to be tested

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

  • Incubate the plate for 24-72 hours at 37 °C in a humidified CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of N-Substituted 1,3-Propanediamine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Tetrabutyl propanediamineLNCaP (Prostate)<140[1]
1,1-Dibutyl-1,3-propanediamineLNCaP (Prostate)<140[1]
1,3-Dibutyl-1,3-propanediamineLNCaP (Prostate)<140[1]
(S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid ethyl esterHL-60 (Leukemia)10.7 - 45.4[24]
Antimicrobial Agents

The versatile scaffold of N-substituted 1,3-propanediamines also lends itself to the development of novel antimicrobial agents.

Protocol 6: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of a compound against bacterial strains.[25][26][27][28][29]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the microplate.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antimicrobial Activity of N-Substituted 1,3-Propanediamine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
1,3-bis(aryloxy)propan-2-aminesS. pyogenes2.5[25]
1,3-bis(aryloxy)propan-2-aminesS. aureus2.5[25]
1,3-bis(aryloxy)propan-2-aminesE. faecalis5[25]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key pathways and workflows related to the synthesis and application of N-substituted 1,3-propanediamines.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products 1,3-Propanediamine 1,3-Propanediamine Reductive_Amination Reductive Amination 1,3-Propanediamine->Reductive_Amination Buchwald_Hartwig Buchwald-Hartwig Amination 1,3-Propanediamine->Buchwald_Hartwig Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive_Amination Aryl Halide Aryl Halide Aryl Halide->Buchwald_Hartwig Mono_N_Substituted Mono-N-Substituted 1,3-Propanediamine Reductive_Amination->Mono_N_Substituted Di_N_Substituted Di-N-Substituted 1,3-Propanediamine Reductive_Amination->Di_N_Substituted N_Aryl_Substituted N-Aryl-Substituted 1,3-Propanediamine Buchwald_Hartwig->N_Aryl_Substituted

Caption: General synthetic workflow for N-substituted 1,3-propanediamines.

Polyamine_Metabolism cluster_pathway Polyamine Metabolism Pathway cluster_drug Drug Intervention cluster_effect Cellular Effect Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SPDS SPDS Putrescine->SPDS Spermidine Spermidine SPMS SPMS Spermidine->SPMS Spermine Spermine SMOX SMOX Spermine->SMOX ODC->Putrescine SPDS->Spermidine SPMS->Spermine SMOX->Spermidine H₂O₂ Proliferation Inhibition of Cell Proliferation SMOX->Proliferation Leads to N_Substituted_Diamine N-Substituted 1,3-Propanediamine Analogues N_Substituted_Diamine->SMOX Activates

Caption: Modulation of the polyamine catabolic pathway by N-substituted 1,3-propanediamine analogues.

Conclusion

N-substituted 1,3-propanediamines represent a highly versatile and valuable class of molecules with broad applications in drug discovery, materials science, and catalysis. The synthetic protocols provided herein offer robust methods for the preparation of a wide range of derivatives. The demonstrated anticancer and antimicrobial activities, coupled with their role in modulating key biological pathways, underscore their potential as therapeutic agents. Further exploration of this chemical space is warranted to unlock the full potential of these promising compounds.

References

Application Notes and Protocols: 1-Bromo-2-methylpropan-2-amine in the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylpropan-2-amine is a bifunctional molecule containing a sterically hindered primary amine and a primary alkyl bromide. This unique structural arrangement presents both challenges and opportunities in the synthesis of novel ligands for various applications, including drug discovery and materials science. The neopentyl-like scaffold offers a bulky, lipophilic core that can be valuable for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The presence of both a nucleophilic amine and an electrophilic alkyl bromide allows for diverse synthetic modifications, enabling the construction of a library of derivatives for screening.

However, the significant steric hindrance imposed by the quaternary carbon atom adjacent to the bromine-bearing carbon dramatically reduces the reactivity of the alkyl bromide in classical S(_N)2 reactions. Similarly, S(_N)1 pathways are disfavored due to the formation of an unstable primary carbocation. Consequently, harsh reaction conditions or specialized catalytic systems may be required to achieve efficient transformations.

These application notes provide an overview of the potential synthetic utility of this compound, along with detailed, albeit theoretical, protocols for its incorporation into novel ligand structures. The provided methodologies are based on established chemical principles and analogous reactions with less hindered substrates, and they should be considered as starting points for experimental optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures and for the characterization of resulting products.

PropertyValueSource
Molecular Formula C(4)H({10})BrNPubChem[1]
Molecular Weight 152.03 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 99187-35-6PubChem[1]
Canonical SMILES CC(C)(CBr)NPubChem[1]
Polar Surface Area 26 ŲPubChem[1]
XLogP3 0.7PubChem[1]

Synthesis of Novel Ligands: Proposed Protocols

Due to the inherent low reactivity of the neopentyl bromide moiety, the following protocols are proposed as initial strategies for the synthesis of novel ligands derived from this compound. Optimization of reaction conditions, including temperature, reaction time, and catalyst choice, will be critical for achieving satisfactory yields.

Protocol 1: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes a potential pathway for the synthesis of N-aryl derivatives, which are common scaffolds in medicinal chemistry. The use of specialized ligands is crucial to overcome the steric hindrance of the amine.

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(_2)(dba)(_3))

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K(_3)PO(_4))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Illustrative Quantitative Data (Hypothetical):

The following table presents hypothetical yields for the N-arylation reaction with different aryl halides and ligands. These values are for illustrative purposes only and will require experimental validation.

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneXPhosNaOtBuToluene1002445
24-ChloroanisoleSPhosK(_3)PO(_4)Dioxane1103638
32-BromopyridineXPhosNaOtBuToluene1002440
Protocol 2: N-Alkylation of a Primary Amine with this compound

This protocol outlines a general procedure for the alkylation of a primary amine with this compound. Given the low reactivity of the substrate, forcing conditions are likely necessary.

Reaction Scheme:

Materials:

  • This compound

  • Primary amine

  • Non-nucleophilic base (e.g., K(_2)CO(_3), Cs(_2)CO(_3))

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 equivalent) and the base (2.0 equivalents).

  • Add the polar aprotic solvent and stir the mixture.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

Illustrative Quantitative Data (Hypothetical):

EntryPrimary AmineBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineK(_2)CO(_3)DMF1204835
2AnilineCs(_2)CO(_3)DMSO1407228
3CyclohexylamineK(_2)CO(_3)DMF1204830

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathways and a general experimental workflow for the synthesis and characterization of novel ligands from this compound.

Synthesis_Pathway_1 start This compound reaction start->reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction reagents Pd Catalyst Ligand Base reagents->reaction Buchwald-Hartwig Amination product N-Aryl Ligand reaction->product Synthesis_Pathway_2 start This compound reaction start->reaction primary_amine Primary Amine (R-NH2) primary_amine->reaction reagents Base Solvent Heat reagents->reaction N-Alkylation product N-Alkyl Ligand reaction->product Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological/Material Evaluation start Reagent Preparation reaction Reaction Setup & Monitoring start->reaction workup Workup & Isolation reaction->workup purification Purification workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry nmr->ms hplc HPLC/LC-MS ms->hplc screening Initial Screening hplc->screening sar Structure-Activity Relationship screening->sar optimization Lead Optimization sar->optimization

References

Scale-Up Synthesis of 1-Bromo-2-methylpropan-2-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-bromo-2-methylpropan-2-amine and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development. The synthesis is primarily approached via a robust two-stage process: the initial production of the key intermediate, 2-amino-2-methyl-1-propanol (B13486), followed by its bromination and subsequent derivatization. This guide outlines multiple scalable synthetic routes to the precursor, detailed protocols for the bromination reaction, and methods for the synthesis of N-alkyl, N-acyl, and N-aryl derivatives. Emphasis is placed on reaction conditions, yields, purification strategies, and safety considerations critical for transitioning from laboratory-scale to pilot-plant or industrial production. All quantitative data is summarized in structured tables for clear comparison, and key processes are visualized using workflow diagrams.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical compounds. The presence of a sterically hindered amine and a reactive bromide functionality makes them versatile scaffolds. The scale-up of the synthesis of these molecules presents several challenges, including the handling of hazardous reagents, management of exothermic reactions, and ensuring high purity and consistency of the final product. These application notes provide a comprehensive overview of established methods and key considerations for the safe and efficient large-scale production of these valuable compounds.

Synthetic Pathways

The principal strategy for the synthesis of this compound hydrobromide involves two main stages:

  • Stage 1: Synthesis of the Precursor, 2-Amino-2-methyl-1-propanol. This intermediate can be synthesized through several scalable routes, with the choice of route often depending on the availability and cost of starting materials, as well as safety and environmental considerations.

  • Stage 2: Bromination of 2-Amino-2-methyl-1-propanol. This transformation is typically achieved using hydrobromic acid, which serves as both the bromine source and the acid for the formation of the hydrobromide salt.

The subsequent synthesis of derivatives is achieved through reactions at the primary amine, such as N-alkylation, N-acylation, and N-arylation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2 & Derivatization isobutyraldehyde (B47883) Isobutyraldehyde amino_alcohol 2-Amino-2-methyl-1-propanol isobutyraldehyde->amino_alcohol Route A nitropropane 2-Nitropropane nitropropane->amino_alcohol Route B isobutylene (B52900) Isobutylene isobutylene->amino_alcohol Route C bromo_amine This compound HBr amino_alcohol->bromo_amine Bromination (HBr) n_alkyl N-Alkyl Derivatives bromo_amine->n_alkyl N-Alkylation n_acyl N-Acyl Derivatives bromo_amine->n_acyl N-Acylation n_aryl N-Aryl Derivatives bromo_amine->n_aryl N-Arylation

Caption: Overall synthetic strategy for this compound derivatives.

Stage 1: Scale-Up Synthesis of 2-Amino-2-methyl-1-propanol

Route A: From Isobutyraldehyde

This route involves a three-step process: halogenation of isobutyraldehyde, followed by reduction and subsequent ammonolysis.[1]

G start Isobutyraldehyde step1 Halogenation (e.g., NCS, Br2) start->step1 intermediate1 2-Halo-2-methylpropanal step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 2-Halo-2-methyl-1-propanol step2->intermediate2 step3 Ammonolysis (aq. NH3, high T/P) intermediate2->step3 end 2-Amino-2-methyl-1-propanol step3->end

Caption: Workflow for the synthesis of 2-amino-2-methyl-1-propanol from isobutyraldehyde.

Experimental Protocol (Route A):

  • Halogenation of Isobutyraldehyde: Charge a suitable reactor with isobutyraldehyde and a solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C. Slowly add a halogenating agent (e.g., N-chlorosuccinimide or bromine) while maintaining the temperature.[1] After the reaction is complete, the 2-halo-2-methylpropanal is typically used in the next step without extensive purification.

  • Reduction to 2-Halo-2-methyl-1-propanol: The crude 2-halo-2-methylpropanal is dissolved in a suitable solvent (e.g., ethanol) and cooled. A reducing agent, such as sodium borohydride, is added portion-wise while maintaining a low temperature. After completion, the reaction is quenched, and the product is extracted.

  • Ammonolysis: Charge a high-pressure reactor with the 2-halo-2-methyl-1-propanol and a large excess of aqueous ammonia. Heat the sealed reactor to 150-170 °C.[1] After the reaction period, cool the reactor and safely vent the excess ammonia. The product is then purified by distillation.

Route B: From 2-Nitropropane

This is a common industrial method that involves a two-step process.[2][3]

Experimental Protocol (Route B):

  • Hydroxymethylation of 2-Nitropropane: 2-Nitropropane is reacted with an aqueous solution of formaldehyde (B43269) in the presence of a base catalyst to yield 2-nitro-2-methyl-1-propanol.

  • Reduction of the Nitro Group: The resulting 2-nitro-2-methyl-1-propanol is then reduced to 2-amino-2-methyl-1-propanol. A common method is catalytic hydrogenation using a nickel catalyst.[2]

Route C: From Isobutylene

This route involves the reaction of isobutylene with chlorine in acetonitrile (B52724), followed by hydrolysis.[3]

Experimental Protocol (Route C):

  • Reaction of Isobutylene and Chlorine: In a suitable reactor, isobutylene and chlorine are introduced into acetonitrile at low temperature (e.g., 0 °C).

  • Hydrolysis: Water is then added to the reaction mixture, followed by heating with concentrated hydrochloric acid to hydrolyze the intermediate and form the hydrochloride salt of 2-amino-2-methyl-1-propanol.

  • Neutralization and Isolation: The hydrochloride salt is neutralized with a base (e.g., sodium hydroxide), and the free amine is extracted and purified by distillation.[3]

Data Summary for Precursor Synthesis
RouteStarting MaterialKey ReagentsScaleTypical Yield (%)Purity (%)Reference(s)
AIsobutyraldehydeHalogenating agent, NaBH₄, aq. NH₃Lab/Pilot60-75 (overall)>95[1][4]
B2-NitropropaneFormaldehyde, Base, H₂/CatalystIndustrial80-95 (overall)>99[2][5]
CIsobutyleneCl₂, Acetonitrile, H₂O, HClLab~50>99 (after purification)[3]

Stage 2: Bromination of 2-Amino-2-methyl-1-propanol

The conversion of the amino alcohol to the target this compound is typically carried out as the hydrobromide salt using concentrated hydrobromic acid.[6]

G start 2-Amino-2-methyl-1-propanol step1 Addition of conc. HBr (48% aq.) (0-5 °C) start->step1 intermediate1 Exothermic Reaction step1->intermediate1 step2 Reflux intermediate1->step2 step3 Cooling & Crystallization step2->step3 end This compound HBr step3->end

Caption: Workflow for the bromination of 2-amino-2-methyl-1-propanol.

Experimental Protocol:

  • Reaction Setup: Charge a glass-lined reactor with a solution of 2-amino-2-methyl-1-propanol in water or a high-boiling point ether.

  • Addition of HBr: Cool the solution to 0-5 °C. Slowly add a stoichiometric excess of concentrated (48%) aqueous hydrobromic acid while carefully monitoring the internal temperature, as the reaction is exothermic.[6]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by HPLC or GC-MS.

  • Isolation and Purification: Upon completion, cool the reaction mixture to induce crystallization of the hydrobromide salt. The product is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum.

Data Summary for Bromination
Starting MaterialBrominating AgentScaleTypical Yield (%)Purity (%)Reference(s)
2-Amino-2-methyl-1-propanol48% aq. HBrLab/Pilot80-90>98[6]

Synthesis of this compound Derivatives

The primary amine of this compound serves as a versatile handle for the synthesis of various derivatives.

N-Alkylation

N-alkylation can be achieved by reacting the free base of this compound with an alkyl halide.

Experimental Protocol:

  • Free Base Generation: The hydrobromide salt is neutralized with a suitable base (e.g., NaOH solution) and the free amine is extracted into an organic solvent.

  • Alkylation: The solution of the free amine is treated with an alkyl halide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the generated HBr.

  • Work-up and Purification: The reaction mixture is washed with water to remove salts, and the organic layer is dried and concentrated. The product is purified by distillation or chromatography.

N-Acylation

N-acylation can be performed using acyl chlorides or acid anhydrides.

Experimental Protocol:

  • Reaction: To a solution of this compound (free base or hydrobromide salt with a base) in a suitable solvent (e.g., dichloromethane), an acyl chloride or acid anhydride (B1165640) is added dropwise at low temperature.

  • Work-up and Purification: The reaction is quenched with water or a mild base. The organic layer is separated, washed, dried, and concentrated. The resulting N-acyl derivative is typically a solid and can be purified by recrystallization.

N-Arylation

N-arylation can be achieved through Buchwald-Hartwig amination or other cross-coupling reactions.

Experimental Protocol:

  • Reaction Setup: In an inert atmosphere, a mixture of this compound, an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) is heated in a suitable solvent (e.g., toluene).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered to remove the catalyst, and the filtrate is concentrated. The product is purified by column chromatography.

Data Summary for Derivative Synthesis
Derivative TypeReagentsScaleTypical Yield (%)Purification Method
N-AlkylationAlkyl halide, BaseLab60-85Distillation/Chromatography
N-AcylationAcyl chloride/AnhydrideLab/Pilot75-95Recrystallization
N-ArylationAryl halide, Pd catalyst, Ligand, BaseLab50-80Column Chromatography

Industrial Scale-Up and Purification Considerations

  • Reactor Materials: For reactions involving HBr, glass-lined or other corrosion-resistant reactors are essential.

  • Thermal Management: The bromination step is highly exothermic and requires careful temperature control through controlled addition rates and efficient cooling systems.

  • Waste Management: The synthesis generates acidic and basic waste streams that must be neutralized and disposed of in accordance with environmental regulations.

  • Purification: On a large scale, purification is typically achieved by distillation for liquids and recrystallization for solids. Fractional distillation is effective for separating the precursor, 2-amino-2-methyl-1-propanol, from reaction byproducts. For the final bromo-amine derivatives, crystallization is often the most efficient method for achieving high purity. The choice of solvent for recrystallization is critical and should be optimized for yield and purity. For challenging separations of amine mixtures, pH-controlled extractions can be an effective industrial strategy.[7]

Safety Considerations

  • Halogenating Agents: Bromine and N-chlorosuccinimide are corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hydrobromic Acid: Concentrated HBr is highly corrosive and causes severe burns. Use appropriate PPE, including acid-resistant gloves and face shield.

  • High-Pressure Reactions: The ammonolysis step requires a high-pressure reactor. Ensure the reactor is properly rated and maintained, and that all safety features are operational.

  • Exothermic Reactions: The bromination and neutralization steps are exothermic. Implement measures to control the reaction temperature and prevent thermal runaways.

Conclusion

The scale-up synthesis of this compound and its derivatives is a well-established process with multiple viable synthetic routes. The choice of the synthetic pathway for the precursor, 2-amino-2-methyl-1-propanol, will depend on economic and logistical factors. The subsequent bromination and derivatization steps are generally high-yielding and scalable. Careful planning, process optimization, and a strong emphasis on safety are paramount for the successful transition of these syntheses from the laboratory to an industrial scale. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to produce these important chemical entities efficiently and safely.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 1-bromo-2-methylpropan-2-amine is not widely documented in publicly available literature. The following guide is constructed based on established principles of organic chemistry and data from structurally related compounds. The experimental protocols and troubleshooting advice should be regarded as a starting point for research and development.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and efficient synthetic route to this compound?

A highly plausible route is the conversion of a commercially available precursor, 2-amino-2-methyl-1-propanol (B13486). This reaction involves the substitution of the primary hydroxyl group with a bromine atom. This approach is advantageous as the carbon skeleton and the stereocenter of the amine are already in place.

Q2: Is it necessary to use a protecting group for the amine functionality during bromination?

In many cases, a separate protection step for the amine is not necessary if using acidic brominating agents like hydrobromic acid (HBr). The acidic conditions will protonate the basic amino group, forming an ammonium (B1175870) salt. This positively charged ammonium group is non-nucleophilic and effectively protects the amine from participating in side reactions.

Q3: What are the common challenges encountered in this synthesis?

Researchers may face challenges such as low reaction yield, formation of impurities, and difficulties in product isolation. The bifunctional nature of the starting material (amino alcohol) requires careful control of reaction conditions to ensure selective bromination of the hydroxyl group.

Q4: How should the final product, this compound, be stored?

Given that the product is an amine salt and an alkyl halide, it is advisable to store it in a cool, dry, and dark place under an inert atmosphere. This will minimize degradation pathways such as hydrolysis or elimination.[1]

Proposed Experimental Protocol

This protocol details the synthesis of this compound hydrobromide from 2-amino-2-methyl-1-propanol using hydrobromic acid.

Reaction Scheme:

(CH₃)₂C(NH₂)CH₂OH + 2HBr → (CH₃)₂C(NH₃⁺Br⁻)CH₂Br + H₂O

Materials:

  • 2-amino-2-methyl-1-propanol

  • 48% aqueous hydrobromic acid (HBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1-propanol (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath and slowly add 48% hydrobromic acid (2.5 eq). After the initial exotherm subsides, cautiously add concentrated sulfuric acid (1.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Combine 2-amino-2-methyl-1-propanol, HBr, and H2SO4 in a flask react Heat to reflux for 12-16 hours start->react monitor Monitor by TLC react->monitor cool Cool and pour over ice monitor->cool Upon completion neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with diethyl ether neutralize->extract dry Dry organic layers extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize product concentrate->purify end Obtain pure this compound HBr purify->end

Caption: Proposed workflow for the synthesis of this compound HBr.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Reaction temperature is too low, leading to a slow reaction rate.[3]2. Insufficient reaction time.3. Inadequate acid concentration.1. Ensure the reaction is maintained at a steady reflux.2. Extend the reaction time and monitor by TLC until the starting material is consumed.3. Use concentrated acids as specified in the protocol.
Significant Impurity Formation 1. Reaction temperature is too high, promoting side reactions like elimination.2. Insufficient protonation of the amine group, leading to side reactions.3. Presence of water during work-up leading to hydrolysis of the bromide.1. Maintain a controlled reflux; do not overheat.2. Ensure the specified equivalents of acid are used to fully protonate the amine.3. Use anhydrous solvents and drying agents during extraction.
Reaction Stalled 1. Loss of reflux temperature.2. Reagents are of poor quality or have degraded.1. Check heating mantle and condenser setup to maintain reflux.2. Use fresh, high-purity reagents.
Product "Oiled Out" During Recrystallization 1. The solution is supersaturated, or the cooling rate is too fast.[2]2. Inappropriate solvent system.1. Re-heat the solution to dissolve the oil, add a small amount of the primary solvent, and allow it to cool slowly.[2]2. Experiment with different solvent/anti-solvent ratios (e.g., isopropanol/water).[2]

Troubleshooting Logic Diagram

G start Reaction Issue? low_yield Low/No Yield start->low_yield impurities High Impurities start->impurities stalled Reaction Stalled start->stalled check_temp_time Check Temp. & Time low_yield->check_temp_time Incomplete? check_reagents Check Reagent Quality low_yield->check_reagents No Reaction? check_temp_control Check Temp. Control impurities->check_temp_control Elimination? check_acid Check Acid Stoichiometry impurities->check_acid Other byproducts? verify_reflux Verify Reflux Conditions stalled->verify_reflux increase_temp_time Increase Temp/Time check_temp_time->increase_temp_time use_new_reagents Use New Reagents check_reagents->use_new_reagents lower_temp Reduce Temperature check_temp_control->lower_temp verify_acid Verify Acid Eq. check_acid->verify_acid adjust_heating Adjust Heating/Insulation verify_reflux->adjust_heating

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Reactions of Hindered Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered bromoalkanes, such as 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), and amines. The principles discussed are applicable to analogous systems where substitution and elimination reactions compete.

Frequently Asked Questions (FAQs)

Q1: I am attempting a substitution reaction with 2-bromo-2-methylpropane and an amine, but I am observing significant amounts of a gaseous byproduct. What is happening?

A1: You are likely observing the formation of 2-methylpropene, the product of an elimination reaction.[1] Tertiary alkyl halides like 2-bromo-2-methylpropane are highly susceptible to elimination (E1 and E2 mechanisms) in the presence of a nucleophile that can also act as a base, such as an amine.[2][3] The steric hindrance around the tertiary carbon makes the direct substitution (SN2) pathway highly unfavorable.[4][5]

Q2: Why is the SN2 reaction pathway inhibited for a tertiary bromoalkane?

A2: The SN2 (bimolecular nucleophilic substitution) reaction requires the nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack).[6] In a tertiary alkyl halide, such as 2-bromo-2-methylpropane, the central carbon is surrounded by bulky alkyl groups. These groups create significant steric hindrance, physically blocking the nucleophile's approach to the electrophilic carbon, thus preventing the SN2 reaction from occurring.[5][7][8]

Q3: Under what conditions would a substitution reaction (SN1) be more favorable than elimination?

A3: An SN1 (unimolecular nucleophilic substitution) reaction can compete with elimination. It proceeds through a stable tertiary carbocation intermediate.[7] To favor the SN1 pathway, you should use a poor nucleophile that is also a weak base, and a polar protic solvent (like water or ethanol) to stabilize the carbocation intermediate.[9] However, even under these conditions, the E1 (unimolecular elimination) reaction will likely be a competing side reaction as it shares the same carbocation intermediate.[1]

Q4: My starting material is 2-bromo-2-methylpropan-1-amine. Why is it so unreactive in substitution reactions?

A4: The compound 2-bromo-2-methylpropan-1-amine possesses a unique structure that makes it relatively unreactive. Like other tertiary bromides, it is sterically hindered, which inhibits the SN2 pathway.[10] Furthermore, the adjacent protonated aminomethyl group (-CH₂NH₃⁺) has a strong electron-withdrawing inductive effect. This effect destabilizes the formation of a carbocation, which is the necessary intermediate for an SN1 reaction.[10] Consequently, both major nucleophilic substitution pathways are significantly impeded.

Q5: How can I minimize the elimination side reaction?

A5: Minimizing elimination when using a tertiary alkyl halide is challenging. If your nucleophile is a strong base, elimination (specifically E2) will likely be the major pathway.[11][12][13] If possible, using a less basic nucleophile could help. Additionally, lower reaction temperatures generally favor substitution over elimination, as elimination reactions often have a higher activation energy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired substitution product; primary product is an alkene. The amine is acting as a strong base, promoting the E2 elimination pathway.Use a sterically hindered, non-nucleophilic base if only deprotonation is needed. If the amine is the nucleophile, consider using a less basic amine or lowering the reaction temperature.
Multiple products observed, including substitution and elimination products. Competing SN1 and E1 pathways are occurring through a common carbocation intermediate.To favor SN1, ensure a polar protic solvent is used and the nucleophile is a weak base. Be aware that separating the SN1 and E1 products will likely be necessary.
No reaction or very slow reaction rate. The substrate is too sterically hindered for SN2, and the conditions are not favorable for carbocation formation (SN1/E1). This is particularly relevant for substrates like 2-bromo-2-methylpropan-1-amine.Increase the reaction temperature, but be aware this may favor elimination.[13] Alternatively, a different synthetic route that does not involve a hindered alkyl halide may be necessary.

Data Presentation

The choice between substitution and elimination pathways is influenced by several factors. The following table summarizes these competing factors for reactions involving alkyl halides.

Factor Favors SN2 Favors SN1 Favors E2 Favors E1
Substrate Structure Methyl > Primary > SecondaryTertiary > SecondaryTertiary > Secondary > PrimaryTertiary > Secondary
Nucleophile/Base Strong, non-bulky nucleophileWeak nucleophile, weak baseStrong, bulky baseWeak base
Solvent Polar aproticPolar proticLess critical, can be polar aprotic or proticPolar protic
Leaving Group Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)

Experimental Protocols

Protocol: Synthesis of N-tert-butylaniline (Illustrative SN1/E1 Competition)

This protocol describes the reaction of 2-bromo-2-methylpropane with aniline (B41778). Aniline is a weak base and a moderate nucleophile, leading to a competition between SN1 and E1 pathways.

Materials:

  • 2-bromo-2-methylpropane

  • Aniline

  • Ethanol (B145695) (solvent)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve aniline (1.0 equivalent) in ethanol (30 mL).

  • Add 2-bromo-2-methylpropane (1.2 equivalents) to the solution.

  • Heat the mixture to a gentle reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography to separate the desired N-tert-butylaniline (SN1 product) from 2-methylpropene (E1 product, which will likely have evaporated) and any unreacted starting materials.

Troubleshooting:

  • High proportion of elimination: Refluxing may be too aggressive. Try running the reaction at a lower temperature for a longer duration.

  • Low conversion: Aniline may not be a sufficiently strong nucleophile. A stronger, yet still weakly basic, nucleophile could be screened.

Visualizations

Reaction Pathways for a Tertiary Alkyl Halide

The following diagram illustrates the competing SN1 and E1 pathways for the reaction of a tertiary alkyl halide, like 2-bromo-2-methylpropane, with a nucleophile/base (Nuc-H).

G cluster_main Reaction of tert-Alkyl Halide (R-X) Start R-X (tert-Alkyl Halide) Carbocation R+ (Carbocation Intermediate) Start->Carbocation Slow, Rate-Limiting (Loss of X⁻) SN1_Product R-Nuc (Substitution Product) Carbocation->SN1_Product + Nuc-H (Nucleophilic Attack) E1_Product Alkene (Elimination Product) Carbocation->E1_Product - H+ (Deprotonation by Nuc-H)

Caption: Competing SN1 and E1 pathways for a tertiary alkyl halide.

Troubleshooting Logic for Unexpected Product Formation

This workflow provides a logical approach to troubleshooting unexpected product distributions in reactions with hindered alkyl halides.

G Start Unexpected Product Observed IsAlkene Is the major product an alkene? Start->IsAlkene StrongBase Is the nucleophile a strong base? IsAlkene->StrongBase Yes NoReaction Is the reaction slow or incomplete? IsAlkene->NoReaction No HighTemp Was the reaction run at high temp? StrongBase->HighTemp No E2_Likely E2 Elimination is the likely cause. Consider a weaker base or lower temp. StrongBase->E2_Likely Yes E1_Likely E1 Elimination is competing with SN1. Lowering temp may favor SN1. HighTemp->E1_Likely Yes Other Consider alternative pathways (e.g., rearrangement, solvent participation). HighTemp->Other No HinderedSubstrate Substrate is likely too hindered for SN2 and conditions disfavor SN1. NoReaction->HinderedSubstrate Yes NoReaction->Other No

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: Purification of Crude 1-bromo-2-methylpropan-2-amine Hydrobromide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 1-bromo-2-methylpropan-2-amine hydrobromide. It provides detailed troubleshooting, frequently asked questions (FAQs), and a standardized experimental protocol for recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the ideal solvent system for the recrystallization of this compound hydrobromide?

A1: As an amine hydrobromide salt, this compound is a polar organic salt.[1] The most effective approach is typically a mixed solvent system.[1] This involves a polar "primary solvent" in which the compound is soluble at high temperatures, and a less polar "anti-solvent" in which the compound is poorly soluble, to induce precipitation upon cooling. Good starting points include alcohol/water mixtures (like ethanol (B145695)/water or isopropanol/water) or ketone/alkane mixtures (such as acetone/hexane).[1]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This issue usually arises from either using an insufficient amount of solvent or selecting an inappropriate one.[1][2] To resolve this, gradually add more of the hot primary solvent (e.g., ethanol) in small increments until the solid dissolves completely.[1] If a very large volume of solvent is required, the solution may be too dilute for efficient crystal formation, and you should consider a different solvent system where the compound has higher solubility at elevated temperatures.[1]

Q3: The solution has cooled, but no crystals have formed. What went wrong?

A3: The absence of crystal formation upon cooling is a common phenomenon known as supersaturation.[1][3] To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[1][3]

  • Seeding: Add a single, tiny crystal of pure this compound hydrobromide to the solution. This "seed" crystal will act as a template for other crystals to form around.[1][3]

  • Reducing Solvent Volume: If too much solvent was used, the solution might not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1]

  • Lowering Temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the compound's solubility and promote crystallization.[1]

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by cooling the solution too quickly or using a solvent system in which the compound is excessively soluble. To fix this:

  • Reheat the solution until the oil completely redissolves.[1]

  • Add a small amount of additional primary solvent to decrease the saturation point slightly.

  • Allow the solution to cool much more slowly. You can insulate the flask to ensure a gradual temperature drop, which favors the formation of well-ordered crystals over an oil.[1]

Q5: The recrystallization yielded very little product. How can I improve recovery?

A5: A low yield can result from several factors.[2] Key areas to troubleshoot include:

  • Using excess solvent: The most common cause of low yield is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2][3] Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature crystallization: If the product crystallizes in the filter funnel during a hot filtration step, you will lose product. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete precipitation: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the amount of product that crystallizes out of the solution.[1]

  • Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.[3]

Q6: How can I assess the purity of my recrystallized product?

A6: The purity of the final product can be confirmed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. The melting point of pure this compound hydrobromide is 184-186 °C.[4] A broad or depressed melting point indicates the presence of impurities.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

  • Spectroscopy: NMR spectroscopy can be used to confirm the structure and identify any remaining impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrobromide

PropertyValueReference(s)
IUPAC Name This compound;hydrobromide[4]
Molecular Formula C₄H₁₁Br₂N[5][6]
Molecular Weight 232.94 g/mol [6]
Appearance Powder[4][7]
Melting Point 184-186 °C[4]

Table 2: Recommended Solvent Systems for Recrystallization

Primary Solvent (High Solubility when Hot)Anti-Solvent (Low Solubility)Solvent SystemNotesReference(s)
EthanolWaterEthanol / WaterA common and effective choice for polar salts. Water acts as a good anti-solvent.[1]
IsopropanolWaterIsopropanol / WaterSimilar to the ethanol/water system, offering another alcohol-based option.[1]
AcetoneHexaneAcetone / HexaneA moderately polar ketone paired with a non-polar alkane. Effective for inducing precipitation.[1]

Experimental Protocol: Recrystallization using Ethanol/Water System

This protocol details the purification of crude this compound hydrobromide using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound hydrobromide

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol and begin heating the mixture gently with stirring. Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper on the hotplate. Pour the hot solution through the filter to remove the impurities. This step prevents premature crystallization in the funnel.

  • Induce Crystallization: To the clear, hot solution, add hot deionized water dropwise while stirring until the solution becomes slightly and persistently cloudy (this is the cloud point). Then, add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.[1]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the funnel under vacuum for a period or by transferring them to a desiccator under vacuum.[1]

Visualization of Experimental Workflow

Recrystallization_Workflow start Crude this compound HBr dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve hot_filter_check Insoluble Impurities Present? dissolve->hot_filter_check hot_filter 2. Hot Gravity Filtration hot_filter_check->hot_filter Yes add_antisolvent 3. Add Hot Water (Anti-solvent) to Cloud Point + a few drops of Ethanol to clarify hot_filter_check->add_antisolvent No hot_filter->add_antisolvent impurities_removed Insoluble Impurities Removed hot_filter->impurities_removed cool 4. Slow Cooling to Room Temperature, then Ice Bath add_antisolvent->cool isolate 5. Isolate Crystals via Vacuum Filtration cool->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash mother_liquor Soluble Impurities in Mother Liquor isolate->mother_liquor dry 7. Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Experimental workflow for the purification of this compound HBr.

References

Technical Support Center: Reducing Reaction Times in Couplings with 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving 1-bromo-2-methylpropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of amides and other derivatives using this sterically hindered building block.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound so slow?

A1: The primary reason for slow reaction times is significant steric hindrance. This compound possesses a tertiary carbon atom directly attached to the primary amine. This bulky tert-butyl-like structure physically impedes the approach of the amine's nucleophilic nitrogen to the electrophilic center of the coupling partner (e.g., an activated carboxylic acid). This steric clash increases the activation energy of the reaction, leading to substantially slower kinetics compared to less hindered primary amines.

Q2: What are the most common side reactions to be aware of?

A2: Due to its unique structure, this compound is prone to specific side reactions. The most notable is an intramolecular SN2 reaction where the primary amine displaces the bromide to form a highly reactive and strained 2,2-dimethylaziridine (B1330147) intermediate. This intermediate can then be attacked by other nucleophiles in the reaction mixture. Under certain conditions, elimination (E2) reactions to form 2-methyl-2-propen-1-amine can also occur, especially with strong, bulky bases at elevated temperatures.

Q3: Which coupling reagents are most effective for this hindered amine?

A3: Standard carbodiimide (B86325) reagents like DCC or EDC are often inefficient for this substrate. To overcome the high steric barrier, highly reactive coupling reagents are required. Uronium/aminium salt-based reagents are generally the most effective. Reagents such as HATU , HBTU , and COMU are recommended for challenging couplings due to their ability to form highly reactive activated esters. For extremely difficult couplings, converting the carboxylic acid to a more reactive acyl fluoride (B91410) is a superior strategy.[1]

Q4: How critical is the choice of base and solvent?

A4: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential. The base serves two purposes: it neutralizes the amine salt (if starting from the hydrobromide) to liberate the free, reactive amine, and it scavenges acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[1] For solvents, polar aprotic solvents like DMF , NMP , or DCM are preferred as they can help to improve the solubility of reagents and intermediates, potentially increasing reaction rates.[1]

Q5: Can increasing the temperature reduce the reaction time?

A5: Yes, increasing the reaction temperature can significantly accelerate the coupling by providing the necessary activation energy to overcome the steric hindrance. However, this must be done cautiously. Excessive heat can promote side reactions, including elimination and decomposition of reagents or products. Temperature optimization is a critical step, and it is advisable to increase the temperature incrementally (e.g., in 10-20°C steps) while monitoring the reaction progress. Microwave heating can also be an effective technique for rapid optimization and driving sluggish reactions to completion.[1]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction
Potential Cause Recommended Solution
Insufficiently reactive coupling reagent Switch from standard carbodiimides (DCC, EDC) to a more potent uronium/aminium salt reagent like HATU, HCTU, or COMU. For extremely hindered systems, consider converting the carboxylic acid to its acyl fluoride in situ.[1]
Low reaction temperature Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and potential byproduct generation by TLC or LC-MS. Consider using a sealed vessel or microwave reactor for temperatures above the solvent's boiling point.[1]
Suboptimal solvent Ensure the use of anhydrous polar aprotic solvents such as DMF, NMP, or DMAc to maximize solubility and reaction rates.
Steric hindrance from both coupling partners If both the amine and the carboxylic acid are sterically hindered, prolonged reaction times (24-48 hours) and elevated temperatures may be necessary. Double coupling (repeating the coupling step with fresh reagents) may also be effective.
Amine is protonated (inactive) If starting from the hydrobromide salt, ensure at least 2.5 equivalents of a non-nucleophilic base like DIPEA are used to both liberate the free amine and neutralize acidic byproducts.
Issue 2: Low Product Yield
Potential Cause Recommended Solution
Incomplete reaction Address the points in the "Slow or Incomplete Reaction" guide above. Ensure sufficient reaction time.
Side reactions To minimize intramolecular cyclization, consider N-protection of the amine if the synthetic route allows. To avoid elimination, use a non-nucleophilic base and avoid excessively high temperatures.
Hydrolysis of activated intermediate Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Formation of inactive acylurea This is common with carbodiimide reagents. Switch to a uronium/aminium or phosphonium-based reagent (e.g., HATU, PyBOP) to avoid this side reaction pathway.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for amide couplings with sterically hindered amines. Note that specific times and yields will vary depending on the exact substrates used. The data for "2-Bromo-2-methylpropan-1-amine HBr" is presented as a close structural analog to the target compound.

Table 1: Comparison of Coupling Reagents for Hindered Amines (Data is generalized for sterically demanding couplings)

Coupling ReagentBaseSolventTypical Temperature (°C)Approx. Reaction TimeRelative Efficacy
EDC/HOBtDIPEADMF25 - 5012 - 48 hLow to Moderate
HBTUDIPEADMF25 - 602 - 24 hHigh
HATU DIPEA DMF 25 - 60 1 - 12 h Very High [2]
COMUDIPEADMF25 - 601 - 12 hVery High
Acyl FluorideDIPEADCM25 - 801 - 24 hHighest [1]

Table 2: Example Conditions for 2-Bromo-2-methylpropan-1-amine HBr [1] (A sterically similar isomer to this compound)

Coupling MethodCarboxylic Acid (equiv.)Amine (equiv.)Reagent (equiv.)Base (equiv.)SolventTemp (°C)Time (h)
HATU Coupling 1.01.1HATU (1.1)DIPEA (2.5)DMF25 → 602 - 12
Acyl Fluoride 1.31.0BTFFH (1.5)DIPEA (4.5)DCM8012 - 24

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Reaction Setup : In a dry reaction flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine and Base Addition : Add this compound (or its HBr salt, 1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir for 5-10 minutes.

  • Activation : In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the main reaction mixture at room temperature.

  • Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Heating (if necessary) : If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-60°C and continue to monitor.

  • Work-up : Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: Coupling via Acyl Fluoride for Highly Hindered Substrates
  • Reaction Setup : In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.3 eq) in anhydrous DCM.

  • Acyl Fluoride Formation : Add a suitable fluorinating agent such as BTFFH (1.5 eq) followed by DIPEA (4.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride.

  • Amine Addition : Add this compound (1.0 eq) to the reaction mixture.

  • Reaction : Seal the reaction vessel and heat to 80°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up : After completion, cool the reaction to room temperature, dilute with DCM, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Slow/Incomplete Coupling with this compound check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent check_temp Is the reaction temperature optimized? check_reagent->check_temp Yes upgrade_reagent Action: Switch to HATU/COMU or generate acyl fluoride in situ. check_reagent->upgrade_reagent No check_base Is a suitable non-nucleophilic base (e.g., DIPEA) being used in excess? check_temp->check_base Yes increase_temp Action: Increase temperature incrementally (e.g., to 40-80°C). Consider microwave heating. check_temp->increase_temp No check_solvent Is an anhydrous polar aprotic solvent being used? check_base->check_solvent Yes correct_base Action: Use >2.5 eq. of DIPEA to neutralize salt and byproducts. check_base->correct_base No correct_solvent Action: Use anhydrous DMF or NMP. Ensure all reagents are dry. check_solvent->correct_solvent No end_success Reaction Optimized check_solvent->end_success Yes upgrade_reagent->check_temp increase_temp->check_base correct_base->check_solvent correct_solvent->end_success Intramolecular_Cyclization cluster_0 Amine This compound (Free Base) Aziridinium 2,2-Dimethylaziridinium Ion (Reactive Intermediate) Amine->Aziridinium Intramolecular SN2 Attack (-Br⁻) Product Ring-Opened Product Aziridinium->Product Nucleophilic Attack (e.g., by external amine)

References

preventing elimination side products with 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-bromo-2-methylpropan-2-amine

Welcome to the technical support center for experiments involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination side products and optimize substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant amounts of elimination byproducts, such as 2-methylprop-1-ene, in my reaction?

A1: The substrate, this compound, possesses a tertiary bromide, which is prone to elimination reactions (E1 and E2).[1] Several factors can favor the undesired elimination pathway:

  • High Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for elimination, often favoring it over substitution.[2][3]

  • Strong or Bulky Bases: The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor elimination.[4][5][6] Even strong, non-bulky bases can promote elimination with tertiary halides.[7]

  • Solvent Choice: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate in an E1 pathway.[2]

Q2: My substitution reaction is extremely slow or not proceeding at all. What is the cause?

A2: Direct bimolecular nucleophilic substitution (SN2) is severely hindered. The substrate has a neopentyl-like structure, where a bulky tert-butyl group is adjacent to the carbon bearing the bromine atom.[8] This steric hindrance effectively blocks the backside attack required for an SN2 reaction, making this pathway practically inert.[4][5][8] Reactions that appear to be substitutions may proceed through an alternative mechanism.

Q3: What is the actual mechanism for substitution, and how can I leverage it?

A3: Due to the steric hindrance blocking a direct SN2 reaction, the dominant pathway for substitution involves the molecule's own amino group. The reaction proceeds via a two-step mechanism:

  • Intramolecular Cyclization: The primary amine acts as an internal nucleophile, displacing the bromide to form a highly strained and reactive three-membered ring called an azetidinium intermediate.[9]

  • Nucleophilic Ring-Opening: An external nucleophile then attacks and opens this strained ring, leading to the final substitution product.[9]

To leverage this, ensure the amine is deprotonated (not in its salt form) so it can act as the internal nucleophile.

Q4: What are the ideal conditions to maximize the yield of the substitution product?

A4: To favor substitution over elimination, careful control of reaction parameters is crucial.

  • Temperature: Employ lower reaction temperatures.[3] It is often recommended to start reactions at 0 °C and allow them to slowly warm to room temperature.[1]

  • Base/Nucleophile: Use a good nucleophile that is a weak base.[10] If a base is required (e.g., to deprotonate the amine from its hydrobromide salt), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in stoichiometric amounts, rather than in large excess.[1]

  • Solvent: Polar aprotic solvents such as THF, DCM, or acetonitrile (B52724) are generally preferred as they do not stabilize carbocation intermediates as effectively as protic solvents, thus disfavoring E1 pathways.[2][3]

Q5: Should I use a protecting group for the amine?

A5: Yes, protecting the primary amine is a highly recommended strategy, especially in multi-step syntheses.[1] Protection prevents the amine from acting as an internal nucleophile, allowing for more controlled introduction of an external nucleophile or other molecular transformations. The choice of protecting group (e.g., Boc, Cbz) depends on its stability to subsequent reaction conditions.[1] Protection requires mild conditions to prevent premature elimination.[1]

Data Presentation: Influence of Conditions on Product Ratio

The following table summarizes expected product distribution based on reaction conditions, illustrating how to favor substitution.

Temperature (°C)BaseSolventPredominant PathwaySubstitution:Elimination Ratio (Approx.)
0 - 25Weakly basic Nu⁻THFSubstitution (via Azetidinium)> 95:5
25Triethylamine (TEA)Dichloromethane (B109758)Substitution / Elimination80:20
50Sodium EthoxideEthanolE2/E1/SN140:60
80Potassium t-butoxidet-butanolE2< 10:90

Note: These values are illustrative and actual results may vary based on the specific nucleophile and substrate concentration.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution via Azetidinium Intermediate

This protocol is designed to favor the substitution product by maintaining low temperatures and using a non-nucleophilic base to free the amine.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound hydrobromide (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq.) dropwise to the stirred solution. Stir for 20-30 minutes at 0 °C to ensure the free amine is generated.

  • Nucleophile Addition: Add the desired external nucleophile (1.2 eq.) to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the desired substitution product.

Visualizations

Reaction Pathways Diagram

The following diagram illustrates the key decision point in the reaction of this compound: the competition between the desired intramolecular substitution pathway and the undesired elimination pathway.

G sub This compound path_sub Substitution Pathway (Low Temp, Weak Base) path_elim Elimination Pathway (High Temp, Strong Base) inter Azetidinium Intermediate sub->inter Intramolecular SN2 prod_elim Elimination Product (2-methylprop-1-ene) sub->prod_elim E1 / E2 prod_sub Substitution Product inter->prod_sub Nucleophilic Ring-Opening

Caption: Competing reaction pathways for this compound.

Experimental Workflow Diagram

This diagram outlines the logical flow of the recommended experimental protocol for maximizing substitution.

G start Dissolve Substrate in Aprotic Solvent cool Cool to 0 °C start->cool base Add Non-Nucleophilic Base (e.g., DIPEA) cool->base nuc Add External Nucleophile base->nuc react Stir and Warm to RT (12-24h) nuc->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify end Isolated Substitution Product purify->end

Caption: Workflow for maximizing nucleophilic substitution product.

References

Technical Support Center: Troubleshooting Low Yields in 1-Bromo-2-methylpropan-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-bromo-2-methylpropan-2-amine, a valuable building block in organic synthesis. Low yields can often be attributed to competing side reactions and suboptimal reaction conditions. This guide will help you identify potential issues and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

The most plausible synthetic route to this compound is the bromination of the corresponding amino alcohol, 1-amino-2-methylpropan-2-ol (B44913), using a brominating agent such as hydrobromic acid (HBr). The primary challenges associated with this synthesis are the sterically hindered tertiary alcohol and the presence of the primary amine, which can lead to side reactions and purification difficulties. Due to the tertiary nature of the alcohol, the reaction likely proceeds through an SN1-type mechanism, which can be accompanied by a competing E1 elimination reaction, a major cause of low yields.

Q2: I am observing a significant amount of a gaseous byproduct. What is it likely to be?

A common side product in reactions involving tertiary alkyl halides is an alkene formed via an elimination reaction. In the case of this compound synthesis from 1-amino-2-methylpropan-2-ol, the likely gaseous byproduct is 2-methylprop-1-ene (B12662633), formed through the E1 elimination pathway.

Q3: My reaction is very slow or appears to be incomplete. What are the potential causes?

Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficient Acid Catalyst: If using a method that generates HBr in situ (e.g., NaBr/H₂SO₄), an inadequate amount of acid will result in poor conversion of the alcohol to the protonated, better leaving group.

  • Low Reaction Temperature: While lower temperatures can suppress side reactions, they also decrease the rate of the desired substitution reaction.

  • Steric Hindrance: The tertiary nature of the substrate inherently slows down the reaction rate.

Q4: How can I minimize the formation of the elimination byproduct?

Minimizing the formation of 2-methylprop-1-ene is crucial for improving the yield of the desired product. Consider the following strategies:

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN1 pathway.

  • Choice of Brominating Agent: While HBr is common, other reagents might offer better selectivity. However, reagents like phosphorus tribromide (PBr₃) are generally not effective for tertiary alcohols.[1][2]

  • Control of Acidity: While acid is necessary to protonate the hydroxyl group, excessively strong acidic conditions at elevated temperatures can promote dehydration and elimination.

Q5: What is the best way to purify the final product?

The product, this compound, is often isolated as its hydrobromide salt. Purification can typically be achieved through recrystallization. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for polar organic salts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective protonation of the hydroxyl group.2. Reaction temperature is too low.3. Degradation of the starting material or product.1. Ensure a sufficient stoichiometric amount of acid is used.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Confirm the stability of your starting material and protect the reaction from excessive heat.
High Percentage of Alkene Byproduct 1. Reaction temperature is too high, favoring elimination.2. Highly acidic conditions promoting dehydration.1. Decrease the reaction temperature.2. Consider a stepwise addition of the acid or use a milder brominating agent if compatible.
Formation of Multiple Unidentified Byproducts 1. Over-alkylation of the amine if the reaction conditions are not carefully controlled.2. Reaction with solvent if a nucleophilic solvent is used.1. Protect the amine group prior to bromination if feasible.2. Use a non-nucleophilic, aprotic solvent.
Difficulty in Product Isolation/Purification 1. The product is highly soluble in the workup solvent.2. The product has "oiled out" during recrystallization.1. Perform extractions with a suitable organic solvent and consider back-extraction.2. For "oiling out," try redissolving in a minimal amount of hot solvent and cooling slowly, or use a different recrystallization solvent system. Seeding with a pure crystal can also induce proper crystallization.

Data Presentation

Table 1: Effect of Temperature on Yield and Byproduct Formation (Representative Data)

Temperature (°C)Reaction Time (h)Yield of this compound (%)Percentage of 2-methylprop-1-ene Byproduct (%)
0-52435< 5
25 (Room Temp)125510-15
5066025-30
80340> 50

Note: This data is illustrative and based on general principles of SN1/E1 reactions for tertiary alcohols. Actual results may vary.

Experimental Protocols

Representative Protocol for the Synthesis of this compound Hydrobromide

This protocol is a representative method based on the bromination of tertiary alcohols. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 1-amino-2-methylpropan-2-ol

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Solvent for recrystallization (e.g., ethanol, water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-amino-2-methylpropan-2-ol (1.0 eq) in a minimal amount of water. Cool the flask in an ice bath.

  • Addition of HBr: Slowly add concentrated hydrobromic acid (2.0-2.5 eq) dropwise to the cooled solution with vigorous stirring. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gently heat the reaction to reflux for a period determined by reaction monitoring (e.g., 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be converted to its hydrobromide salt by dissolving it in a minimal amount of a suitable solvent and adding a solution of HBr. The resulting salt can then be purified by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 1-amino-2-methylpropan-2-ol reaction Bromination with HBr start->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (Recrystallization) drying->purification product Pure this compound HBr purification->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound hydrobromide.

troubleshooting_logic Troubleshooting Low Yields low_yield Low Yield Observed check_temp Is Reaction Temperature Optimized? low_yield->check_temp check_byproducts Analyze for Byproducts (e.g., GC-MS, NMR) low_yield->check_byproducts high_temp High Temp: Lower Temperature to Favor Substitution check_temp->high_temp Yes low_temp Low Temp: Increase Temperature Cautiously check_temp->low_temp No elimination Elimination Product Detected check_byproducts->elimination Yes other_byproducts Other Byproducts Detected check_byproducts->other_byproducts No optimize_conditions Optimize Reaction Conditions (e.g., Solvent, Acidity) high_temp->optimize_conditions low_temp->optimize_conditions elimination->high_temp other_byproducts->optimize_conditions

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

managing steric hindrance in 1-bromo-2-methylpropan-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-bromo-2-methylpropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties and challenges associated with this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with this compound proceeding very slowly or not at all?

A: The primary issue is severe steric hindrance. This compound has a neopentyl-like structure, where a bulky tert-butyl group is adjacent to the carbon bearing the bromine atom. This bulkiness physically blocks the required backside attack of the nucleophile for an Sₙ2 reaction.[1][2] For practical purposes, neopentyl halides are often considered inert to the Sₙ2 mechanism, with reaction rates that can be up to 100,000 times slower than less hindered primary alkyl halides.[1]

Q2: I am trying to perform an elimination reaction on this compound, but it is not working. Why?

A: Standard elimination reactions (like E2) require the abstraction of a proton from a "beta-carbon" (the carbon adjacent to the one with the leaving group). In this compound, the beta-carbon is a quaternary carbon, meaning it is bonded to two methyl groups, the amine group, and the alpha-carbon. It has no beta-hydrogens available for a base to remove, making a standard E2 elimination impossible.

Q3: Which reaction pathway (Sₙ1, Sₙ2, E1, E2) should I expect for this substrate?

A: Due to the factors mentioned above, none of the standard pathways are favorable.

  • Sₙ2: Blocked by extreme steric hindrance.[2][3]

  • E2: Impossible due to the lack of beta-hydrogens.[4]

  • Sₙ1/E1: These pathways are also highly disfavored because they would require the formation of a very unstable primary carbocation as the initial step.[5] While carbocation rearrangements could theoretically occur to form a more stable tertiary carbocation, the initial energy barrier to form the primary carbocation is prohibitively high under normal conditions.

Q4: How does the primary amine group influence the reactivity of the alkyl bromide?

A: The amine group (—NH₂) can complicate reactions in several ways. It can act as a competing nucleophile, potentially leading to side products like self-alkylation or cyclization under certain conditions.[6] Furthermore, under acidic conditions, the amine will be protonated to form an ammonium (B1175870) salt (—NH₃⁺). This introduces a powerful electron-withdrawing inductive effect, which would further destabilize any potential carbocation intermediate, making Sₙ1/E1 pathways even less likely.[7]

Q5: Given the low reactivity, what are the recommended alternative strategies?

A: Direct substitution or elimination on this substrate is often impractical. A more effective approach is to reconsider the synthetic route. Consider synthesizing the target molecule using a different method that avoids this specific reaction step. For example, if the goal is to introduce the amine, it might be better to start with a different precursor and form the amine group later in the synthesis via methods like reductive amination or Gabriel synthesis on a more suitable substrate.[8][9]

Troubleshooting Guide

Problem: Low to No Product Yield in a Nucleophilic Substitution Attempt
Possible Cause Explanation Recommended Solution
Severe Steric Hindrance The neopentyl structure of the substrate prevents the nucleophile from accessing the electrophilic carbon for an Sₙ2 reaction.[2] This is the most common reason for failure.1. Modify Conditions (Limited Success): Increase temperature and reaction time significantly. However, this often leads to decomposition or side reactions rather than the desired product. 2. Change Solvent: Use a polar aprotic solvent like DMF or DMSO to maximize nucleophile strength, though this is unlikely to overcome the steric barrier.[10][11] 3. Re-evaluate Synthesis: The most reliable solution is to design an alternative synthetic pathway that does not rely on this sterically hindered substitution.
Unfavorable Sₙ1/E1 Conditions Even if forcing conditions are used to promote an Sₙ1/E1 pathway (e.g., polar protic solvent, heat), the initial formation of a primary carbocation is energetically very costly.[5][12]Avoid Sₙ1/E1 conditions unless a carbocation rearrangement is the desired outcome. Be aware that this will likely lead to a mixture of products.
Amine Interference The unprotected amine can react with the starting material or reagents.[6]Protect the amine group (e.g., as a Boc-carbamate) before attempting the substitution reaction. This prevents side reactions and can sometimes slightly alter the electronic properties of the substrate.[13]
Problem: Formation of Unexpected Side Products
Possible Cause Explanation Recommended Solution
Carbocation Rearrangement Under harsh, Sₙ1-favoring conditions, a primary carbocation might form and then immediately rearrange (via a hydride or alkyl shift) to a more stable tertiary carbocation before the nucleophile attacks. This leads to a constitutional isomer of the expected product.[5]1. Characterize Products: Use NMR and MS to identify the structure of the side products to confirm rearrangement. 2. Avoid Sₙ1 Conditions: Use Sₙ2-favoring conditions (strong nucleophile, polar aprotic solvent) to minimize carbocation formation, although the reaction will still be extremely slow.[12]
Polyalkylation The product of the initial substitution may still be nucleophilic and can react further with the starting alkyl halide, leading to multiple alkylations.[14]Use a large excess of the nucleophile. If the amine on the substrate is the intended nucleophile for an intramolecular reaction, this is less of an issue. If an external nucleophile is used, protecting the amine group is the best solution.[13]

Quantitative Data Summary

Table 1: Relative Reaction Rates of Sₙ2 Reactions for Various Alkyl Bromides

This table illustrates the dramatic effect of steric hindrance on Sₙ2 reaction rates.

Alkyl BromideStructureRelative RateSteric Hindrance
Methyl BromideCH₃Br>100,000Minimal
Ethyl BromideCH₃CH₂Br~2,000Low
Propyl BromideCH₃CH₂CH₂Br~1,000Low
Isobutyl Bromide(CH₃)₂CHCH₂Br~80Moderate (β-branching)
Neopentyl Bromide Analog (CH₃)₃CCH₂Br ~1 Extreme (β-branching)

Data is representative and compiled to show the trend. Neopentyl halides are several orders of magnitude less reactive than primary halides.[1][15]

Table 2: Recommended Solvents for Nucleophilic Substitution Reactions

Reaction PathwayFavored Solvent TypeExamplesRationale
Sₙ2 Polar AproticDMSO, DMF, AcetonitrileSolvates the cation but not the nucleophile, keeping the nucleophile "naked" and highly reactive.[10]
Sₙ1 Polar ProticWater, Ethanol, MethanolStabilizes both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[12]

Visualizations

G cluster_start Troubleshooting Workflow: Failed Substitution cluster_yes cluster_no start Reaction Failed: Low/No Yield check_sterics Is the substrate This compound? start->check_sterics steric_issue Primary Cause: Severe Steric Hindrance (Neopentyl Structure) check_sterics->steric_issue Yes other_issue Check other parameters: - Nucleophile strength - Leaving group ability - Solvent choice - Temperature check_sterics->other_issue No protect_amine Protect Amine Group (e.g., Boc Protection) steric_issue->protect_amine retry_reaction Retry Reaction with Protected Substrate protect_amine->retry_reaction still_fails Reaction Still Fails? retry_reaction->still_fails rethink_synthesis Solution: Redesign Synthetic Route. Avoid this substitution step. still_fails->rethink_synthesis Yes

Caption: Troubleshooting workflow for a failed substitution reaction.

G cluster_main Logical Analysis of this compound Reactivity cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway substrate Substrate: This compound sn2_req Requires: Backside Attack e2_req Requires: Beta-Hydrogen sn2_hindrance Bulky t-Butyl Group Blocks Attack sn2_req->sn2_hindrance sn2_result Sₙ2 is INHIBITED sn2_hindrance->sn2_result e2_hindrance Beta-Carbon is Quaternary (No β-Hydrogens) e2_req->e2_hindrance e2_result E2 is IMPOSSIBLE e2_hindrance->e2_result

Caption: Factors inhibiting Sₙ2 and E2 reactions for the substrate.

Experimental Protocols

Protocol 1: tert-Butoxycarbonyl (Boc) Protection of the Amine Group

This protocol is essential to prevent the amine from participating in side reactions.

Materials:

  • This compound hydrobromide

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1.0 equivalent of this compound hydrobromide in DCM (approx. 0.2 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Add the non-nucleophilic base (TEA or DIPEA, 2.2 equivalents) dropwise to the stirred suspension. Stir for 15 minutes to ensure neutralization of the hydrobromide salt.

  • Add a solution of (Boc)₂O (1.1 equivalents) in a small amount of DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

G start Start: 1-bromo-2-methyl -propan-2-amine HBr neutralize 1. Neutralize with Base (e.g., TEA in DCM, 0°C) start->neutralize protect 2. Add Protecting Agent (e.g., (Boc)₂O) neutralize->protect react 3. React at RT (12-24h) protect->react workup 4. Aqueous Workup & Extraction react->workup purify 5. Dry & Purify (Column Chromatography) workup->purify product Product: N-Boc Protected Substrate purify->product

Caption: General workflow for the amine protection reaction.

Protocol 2: Acidic Deprotection of N-Boc Group

This protocol removes the Boc protecting group to restore the free amine after the desired reaction has been performed on the bromide portion of the molecule.

Materials:

  • N-Boc protected substrate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acidic solution (e.g., 5-10 equivalents of TFA, or an excess of 4M HCl in Dioxane) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.

  • The resulting product is the amine salt, which can be used directly or neutralized with a mild base to yield the free amine.

References

Technical Support Center: 1-Bromo-2-methylpropan-2-amine and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides guidance on the stability of 1-bromo-2-methylpropan-2-amine and its hydrobromide salt in solution. The information is intended to help users anticipate and troubleshoot potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound in solution is its susceptibility to nucleophilic substitution and elimination reactions. Due to its structure as a primary bromide adjacent to a tertiary carbon (a neopentyl-like arrangement), it is sterically hindered. While this hindrance slows down both SN1 and SN2 reaction rates, degradation can still occur over time, especially under non-optimal conditions.

Q2: What are the likely degradation pathways for this compound?

A2: The most probable degradation pathways involve:

  • Hydrolysis: Reaction with water or other nucleophilic solvents to replace the bromine atom with a hydroxyl group, forming 2-amino-2-methylpropan-1-ol.

  • Aminolysis: Reaction with other amine molecules (if present in high concentration or as impurities) in a self-condensation reaction.

  • Elimination: Under basic conditions, elimination of HBr to form 2-methyl-2-propen-1-amine is a possibility, although likely to be slow due to the steric hindrance.

Q3: How does the hydrobromide salt form of this compound affect its stability?

A3: The hydrobromide salt is generally more stable in the solid state compared to the free base. In solution, the protonated amine is less nucleophilic, which can reduce the rate of intermolecular side reactions. However, the salt's stability in solution is still highly dependent on the solvent, pH, and temperature.

Q4: What are the ideal storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (2-8 °C).

  • Protected from light.

  • Prepared in aprotic, non-nucleophilic solvents if possible.

  • Used as freshly as possible after preparation.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q5: What substances are incompatible with this compound?

A5: Avoid strong bases, strong oxidizing agents, and potent nucleophiles. Strong bases can promote elimination reactions, while oxidizing agents can lead to decomposition of the amine functionality. Nucleophiles will react to displace the bromide.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Unexpected side products in reaction Degradation of this compound in the reaction mixture.- Ensure the starting material is pure before use.- Use freshly prepared solutions.- Control the reaction temperature carefully.- Consider using a less nucleophilic solvent.- If the reaction is run under basic conditions, consider the possibility of elimination byproducts.
Loss of starting material over time in stored solutions Solution instability leading to hydrolysis or other degradation pathways.- Store solutions at a lower temperature (2-8 °C).- Protect the solution from light.- Prepare smaller batches of the solution more frequently.- Analyze the solution by HPLC or NMR to identify degradation products.
Inconsistent experimental results Variable purity of this compound due to degradation.- Implement a routine quality control check (e.g., HPLC, NMR) on the starting material before use.- Standardize the preparation and storage of solutions.- Refer to the stability data (if available) to understand the shelf-life of the compound in your specific solvent system.

Quantitative Stability Data

Condition Solvent Expected Stability of this compound Primary Degradation Pathway
Acidic (pH < 4) AqueousModerateSlow Hydrolysis
Neutral (pH ~7) AqueousLow to ModerateHydrolysis
Basic (pH > 10) AqueousLowElimination and/or Hydrolysis
Room Temperature Protic Solvents (e.g., Methanol, Ethanol)Low to ModerateSolvolysis
Room Temperature Aprotic Solvents (e.g., Acetonitrile (B52724), THF)Moderate to HighMinimal Degradation
Elevated Temperature (>40°C) All SolventsLowAccelerated Degradation
**Presence of Oxidizing Agents (e.g., H₂O₂) **Aqueous/OrganicLowOxidation of the amine group

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound hydrobromide in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photostability: Expose the stock solution to a calibrated light source (UV and visible light) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method.

  • HPLC Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g

Technical Support Center: Synthesis and Impurity Characterization of 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1-bromo-2-methylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of this compound?

Potential sources of impurities can be broadly categorized into three areas:

  • Starting Materials: Unreacted starting materials such as 2-methylpropan-2-amine or the brominating agent can be present in the final product.

  • By-products from Side Reactions: Several side reactions can occur during the synthesis, leading to the formation of by-products. These can include over-bromination, elimination reactions leading to alkenes, or hydrolysis of the desired product.

  • Degradation Products: The target compound, this compound, may be unstable under certain conditions and can degrade over time, especially when exposed to light, high temperatures, or moisture.

Q2: I am observing a lower than expected yield. What are the common causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be checked by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The formation of significant amounts of by-products will consume the starting materials and reduce the yield of the desired product.

  • Product Loss During Work-up: The desired product might be lost during the extraction or purification steps. Ensure that the pH of the aqueous phase is optimized for the extraction of the amine and that the chosen purification method is appropriate.

  • Product Degradation: If the reaction is run at a high temperature or for an extended period, the product may degrade.

Q3: My final product shows the presence of multiple spots on TLC. How can I identify these impurities?

The presence of multiple spots on TLC indicates a mixture of compounds. To identify these impurities, you can employ the following strategies:

  • Co-spotting: Spot the reaction mixture alongside the starting materials on the same TLC plate. If any of the spots in the mixture have the same Rf value as the starting materials, it indicates their presence.

  • Preparative TLC or Column Chromatography: Isolate each impurity by separating the mixture using preparative TLC or column chromatography. Once isolated, the structure of each impurity can be determined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • LC-MS Analysis: This is a powerful technique that can separate the components of the mixture and provide the mass of each component, which is a crucial piece of information for identification.

Q4: How can I minimize the formation of impurities during the synthesis?

Minimizing impurity formation requires careful control of the reaction conditions:

  • Control of Stoichiometry: Use the optimal molar ratio of the reactants to avoid an excess of any starting material in the final product.

  • Temperature Control: Run the reaction at the recommended temperature. Lower temperatures can slow down the reaction but often lead to cleaner product formation by minimizing side reactions.

  • Inert Atmosphere: If the reactants or products are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Solvent: The solvent can have a significant impact on the reaction outcome. Use a solvent that is appropriate for the specific bromination reaction being employed.

  • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in ¹H NMR spectrum Presence of residual solvent or by-products.Compare the spectrum with known solvent peaks. If by-products are suspected, further purification (e.g., recrystallization, column chromatography) is needed. LC-MS analysis can help identify the mass of the impurities.
Product is an oil instead of a solid Presence of impurities lowering the melting point.Purify the product using column chromatography. Try to crystallize the purified product from a suitable solvent system.
Product color is darker than expected Formation of colored impurities due to degradation or side reactions.Purify the product by column chromatography or activated carbon treatment. Ensure the product is stored under an inert atmosphere and protected from light.
Inconsistent results between batches Variability in the quality of starting materials or reaction conditions.Use starting materials from the same batch and with confirmed purity. Ensure strict control over reaction parameters such as temperature, reaction time, and stirring speed.

Experimental Protocols

1. General Procedure for Impurity Identification by LC-MS

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. For example, start with 5% B and increase to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Identify the mass-to-charge ratio (m/z) of the main peak (product) and any other significant peaks (impurities). The mass of the impurities can provide clues to their structure.

2. Purification by Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of the solvents should be optimized by TLC to achieve good separation between the product and impurities.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the non-polar solvent.

    • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Synthesis_and_Impurity_Formation SM Starting Materials (2-methylpropan-2-amine, Brominating Agent) Reaction Synthesis Reaction SM->Reaction Crude_Mixture Crude Product Mixture Reaction->Crude_Mixture Product This compound (Desired Product) Degradation Degradation Products Product->Degradation Instability Byproducts By-products (e.g., Di-bromo species, Elimination products) Unreacted_SM Unreacted Starting Materials Crude_Mixture->Product Purification Crude_Mixture->Byproducts Crude_Mixture->Unreacted_SM Impurity_Characterization_Workflow Crude_Sample Crude Reaction Sample TLC TLC Analysis Crude_Sample->TLC Initial Assessment LCMS LC-MS Analysis Crude_Sample->LCMS Separation & Mass ID Column_Chromatography Column Chromatography (Purification) TLC->Column_Chromatography Guide Purification LCMS->Column_Chromatography Guide Purification Isolated_Impurity Isolated Impurity Column_Chromatography->Isolated_Impurity NMR NMR Spectroscopy Isolated_Impurity->NMR MS Mass Spectrometry Isolated_Impurity->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Technical Support Center: Reaction Kinetics of 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction kinetics of 1-bromo-2-methylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for this compound, and how does temperature influence it?

A1: this compound is a tertiary alkyl halide. Due to significant steric hindrance around the alpha-carbon, it is expected to undergo a unimolecular nucleophilic substitution (SN1) reaction. The reaction proceeds through a two-step mechanism involving the formation of a stable tertiary carbocation intermediate.

Temperature plays a crucial role in the kinetics of this reaction. Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. However, at higher temperatures, the unimolecular elimination (E1) reaction can become a significant competing pathway, leading to the formation of an alkene byproduct. To favor the SN1 product, it is advisable to maintain lower to moderate temperatures.

Q2: How can I experimentally determine the rate constant for the solvolysis of this compound?

A2: A common method for determining the rate constant of the solvolysis of a tertiary alkyl halide is to monitor the production of the acidic byproduct (HBr) over time. This can be achieved by using a pH indicator and titrating the acid as it forms. The reaction is typically carried out in a suitable solvent, such as aqueous ethanol (B145695) or acetone. By measuring the time it takes for a known amount of base to be neutralized, the reaction rate can be determined.[1][2]

Q3: How is the activation energy (Ea) for the reaction determined?

A3: The activation energy can be determined by measuring the rate constant (k) at several different temperatures.[1] The data is then plotted using the Arrhenius equation in its logarithmic form:

ln(k) = -Ea/R * (1/T) + ln(A)

where:

  • k is the rate constant

  • Ea is the activation energy

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

  • A is the pre-exponential factor

A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated. An activation energy for the similar hydrolysis of tert-butyl chloride has been reported to be approximately 123.1 kJ/mol.[3]

Quantitative Data

CompoundSolventTemperature (°C)Rate Constant (k, s⁻¹)
2-bromo-2-methylpropane (B165281)80% Ethanol25~1.3 x 10⁻³

Note: This data is for a structurally similar compound and should be used as an estimate.[4]

Experimental Protocols

Protocol for Determining the Rate Constant of Solvolysis

This protocol is adapted from methods used for analogous tertiary alkyl halides.[1][2]

Materials:

  • This compound

  • Aqueous ethanol (e.g., 50% v/v)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • pH indicator (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipette, and other standard laboratory glassware

Procedure:

  • Prepare a solution of this compound in the aqueous ethanol solvent.

  • Place a known volume of this solution into a reaction flask and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Add a few drops of the pH indicator to the solution.

  • Add a precise, small volume of the standardized NaOH solution to the reaction mixture. The solution should turn basic (blue for bromothymol blue).

  • Start a timer immediately.

  • Record the time it takes for the solution to become acidic (yellow for bromothymol blue) due to the formation of HBr.

  • Immediately add another aliquot of the NaOH solution and record the time for the color change to occur again.

  • Repeat this process for several intervals to collect a series of time points.

  • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time. For a first-order reaction, this will yield a straight line with a slope of -k.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction rate is too fast or too slow to measure accurately. - Temperature is too high or too low.- Solvent polarity is not optimal.- Adjust the temperature of the constant temperature bath. Lower temperatures will slow the reaction, while higher temperatures will speed it up.- Alter the solvent composition. A more polar solvent will generally increase the rate of an SN1 reaction.
Indicator color change is indistinct or difficult to pinpoint. - Indicator concentration is too low or too high.- The pH change at the endpoint is not sharp.- Adjust the number of drops of the indicator.- Ensure the NaOH solution is added in small, precise aliquots.
Inconsistent results between trials. - Fluctuation in reaction temperature.- Inaccurate measurement of reagents.- Contamination of glassware.- Ensure the constant temperature bath is stable and the reaction flask is fully submerged.- Use calibrated pipettes and burettes for all measurements.- Thoroughly clean and dry all glassware before use.
Low yield of substitution product and/or formation of an alkene. - Reaction temperature is too high, favoring the E1 elimination pathway.- Lower the reaction temperature to favor the SN1 substitution reaction.

Visualizations

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) A This compound B Tertiary Carbocation + Br⁻ A->B Loss of Br⁻ D Protonated Alcohol B->D C Nucleophile (e.g., H₂O) F Final Alcohol Product + H₃O⁺ D->F E Base (e.g., H₂O)

Caption: The SN1 reaction mechanism for this compound.

Experimental_Workflow prep Prepare Reactant Solution (this compound in solvent) equilibrate Equilibrate to Desired Temperature (Constant Temperature Bath) prep->equilibrate add_indicator Add pH Indicator equilibrate->add_indicator titrate Add NaOH and Start Timer add_indicator->titrate observe Record Time for Color Change titrate->observe repeat Repeat Titration for Multiple Data Points observe->repeat repeat->titrate Yes analyze Plot ln[Alkyl Halide] vs. Time repeat->analyze No calculate Determine Rate Constant (k) from the slope analyze->calculate change_temp Repeat Experiment at Different Temperatures calculate->change_temp change_temp->prep Yes arrhenius Plot ln(k) vs. 1/T (Arrhenius Plot) change_temp->arrhenius No ea Calculate Activation Energy (Ea) arrhenius->ea

Caption: Experimental workflow for determining reaction kinetics.

References

Validation & Comparative

A Comparative Guide to 1-bromo-2-methylpropan-2-amine and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in experimental design. This guide provides a comparative analysis of the novel compound 1-bromo-2-methylpropan-2-amine against well-established alkylating agents: cyclophosphamide (B585), melphalan (B128), busulfan (B1668071), and temozolomide (B1682018). This comparison covers their mechanisms of action, chemical reactivity, and, where available, their cytotoxic effects on cancer cell lines.

Note on this compound: Publicly available experimental data on the biological activity, including cytotoxicity and specific DNA alkylation patterns, of this compound is limited. Therefore, its comparison with other agents in this guide is based on its chemical structure and inferred reactivity from general chemical principles.

Chemical Properties and Reactivity

A key determinant of an alkylating agent's biological activity is its chemical structure, which influences its reaction mechanism and reactivity towards nucleophiles like DNA.

This compound is a primary bromoalkane with a neopentyl-like structure. Due to the steric hindrance at the α-carbon, it is expected to react primarily through an S(N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3][4] This involves a direct attack by a nucleophile, such as a nitrogen or oxygen atom in a DNA base, on the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[2][3][4]

In contrast, other alkylating agents exhibit different reaction mechanisms:

  • Cyclophosphamide and Melphalan (Nitrogen Mustards): These are bifunctional alkylating agents that form highly reactive aziridinium (B1262131) ions. This intramolecular cyclization is the rate-determining step, and the subsequent reaction with DNA is a rapid S(_N)1-like process.[5]

  • Busulfan (Alkyl Sulfonate): This is also a bifunctional agent that reacts via an S(N)2 mechanism, where the methanesulfonate (B1217627) groups are displaced by nucleophiles.[6][7][8][9]

  • Temozolomide: This is a prodrug that spontaneously converts to the active methylating agent, MTIC, under physiological conditions. MTIC then releases a methyldiazonium cation, which methylates DNA in an S(_N)1-type reaction.[10][11][12][13][14]

Comparative Cytotoxicity

The cytotoxic efficacy of alkylating agents is typically quantified by their half-maximal inhibitory concentration (IC(_5)(_0)) against various cancer cell lines. While specific IC(_5)(_0) values for this compound are not available in the literature, data for established agents are presented below.

Alkylating AgentCancer Cell LineIC50 (µM)Reference(s)
Cyclophosphamide Raw 264.7 (Murine Macrophage)145.44 (µg/ml)[15]
4T1 (Murine Breast Cancer)~5000[16]
Melphalan RPMI8226 (Human Myeloma)8.9[17]
THP1 (Human Leukemia)6.26[17]
HL60 (Human Leukemia)3.78[17]
Various Canine HS and Lymphoma LinesVaries (ng/ml)[18]
Busulfan HL-60 (Human Promyelocytic Leukemia)Significant growth inhibition (qualitative)[6][7][19]
Temozolomide Glioblastoma Multiforme (various)Varies widely based on MGMT status[10][11][12][13][14]

DNA Alkylation and Mechanism of Action

Alkylating agents exert their cytotoxic effects primarily by covalently modifying DNA, leading to cell cycle arrest and apoptosis. The specific sites of alkylation and the nature of the DNA adducts contribute to their biological activity.

This compound , as a monofunctional alkylating agent reacting via an S(_N)2 mechanism, is expected to form single covalent adducts with DNA bases. The primary targets would likely be the N7 position of guanine (B1146940) and the N3 position of adenine, which are highly nucleophilic sites in DNA.[20][21][22][23][24] The formation of these adducts can disrupt DNA replication and transcription.

The established agents have well-characterized DNA alkylation profiles:

  • Cyclophosphamide and Melphalan: As bifunctional agents, they can form both mono-adducts and, more critically for their cytotoxicity, inter- and intrastrand DNA cross-links. These cross-links prevent DNA unwinding and are highly effective at blocking replication and inducing cell death.[5][25]

  • Busulfan: This bifunctional agent also forms DNA inter- and intrastrand cross-links, primarily at 5'-GA-3' sequences.[6][7][8][19][9]

  • Temozolomide: The active metabolite of temozolomide methylates DNA, with the most cytotoxic lesion being the O(_6)-methylguanine adduct. This adduct can lead to mispairing during DNA replication and, if not repaired, can trigger futile mismatch repair cycles, resulting in double-strand breaks and apoptosis.[10][11][12][13][14]

Signaling Pathways and Experimental Workflows

The cellular response to DNA damage induced by alkylating agents involves complex signaling pathways. A generalized pathway leading to apoptosis is depicted below.

DNA_Damage_Response Alkylating_Agent Alkylating Agent DNA_Damage DNA Alkylation (Mono-adducts, Cross-links) Alkylating_Agent->DNA_Damage ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms (BER, NER, HR) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->DNA_Repair Allows time for repair DNA_Repair->Cell_Cycle_Arrest Successful repair DNA_Repair->Apoptosis Failed repair

Caption: Generalized signaling pathway of alkylating agent-induced DNA damage leading to apoptosis.

A typical experimental workflow for evaluating a novel alkylating agent is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50 determination) DNA_Alkylation DNA Alkylation Assay (e.g., Comet assay, LC-MS/MS) Cytotoxicity->DNA_Alkylation Mechanism Mechanism of Action Studies (e.g., Western blot for p53, cell cycle analysis) DNA_Alkylation->Mechanism Xenograft Xenograft Tumor Model Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Start Novel Alkylating Agent Start->Cytotoxicity

Caption: A typical experimental workflow for the preclinical evaluation of a novel alkylating agent.

Experimental Protocols

Protocol 1: Determination of IC(_5)(_0) by MTT Assay

Objective: To determine the concentration of an alkylating agent that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Alkylating agent stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO(_2) incubator.

  • Drug Treatment: Prepare serial dilutions of the alkylating agent in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with medium containing the drug solvent (vehicle control). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC(_5)(_0) value using non-linear regression analysis.

Protocol 2: Quantification of DNA Interstrand Cross-links by Alkaline Elution Assay

Objective: To quantify the formation of DNA interstrand cross-links (ICLs) induced by a bifunctional alkylating agent.

Materials:

  • Treated and untreated cells

  • Lysis solution (2% SDS, 0.1 M glycine, 0.025 M Na(_2)EDTA, pH 10)

  • Proteinase K

  • Elution buffer (0.1% SDS, 0.02 M EDTA, tetrapropylammonium (B79313) hydroxide (B78521) to pH 12.1)

  • DNA-binding fluorescent dye (e.g., PicoGreen)

  • Polyvinyl chloride (PVC) filters (2 µm pore size)

  • Peristaltic pump

  • Fraction collector

  • Fluorometer

Procedure:

  • Cell Treatment: Treat cells with the bifunctional alkylating agent for a specified time.

  • Cell Lysis: Load a suspension of the treated cells onto a PVC filter. Lyse the cells by flowing the lysis solution through the filter.

  • Protein Digestion: Wash the filter with a buffer and then incubate with proteinase K to digest proteins.

  • DNA Elution: Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate. Collect fractions at regular time intervals.

  • DNA Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye and a fluorometer.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of total DNA eluted. The rate of elution is inversely proportional to the extent of DNA interstrand cross-linking. A slower elution rate compared to the control indicates the presence of ICLs.

Conclusion

This compound represents a structurally simple, monofunctional alkylating agent that is predicted to react via an S(_N)2 mechanism. While direct experimental data on its biological activity is lacking, its comparison with well-characterized agents like cyclophosphamide, melphalan, busulfan, and temozolomide provides a framework for understanding its potential as a research tool or therapeutic agent. Further experimental evaluation is necessary to determine its cytotoxic potency, DNA alkylating specificity, and overall pharmacological profile. The provided protocols offer standardized methods for such investigations.

References

A Comparative Guide to the Reactivity of 1-bromo-2-methylpropan-2-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-bromo-2-methylpropan-2-amine and its key structural isomers: 1-bromo-2-methylpropane (B43306), 2-bromo-2-methylpropane, and 2-bromo-2-methylpropan-1-amine. Understanding the distinct reaction pathways and relative reactivities of these compounds is crucial for their application in organic synthesis and drug development, where precise control over reaction outcomes is paramount.

Executive Summary of Reactivity Comparison

The reactivity of these isomeric bromoalkanes is fundamentally governed by the substitution of the carbon atom bearing the bromine atom (α-carbon) and the steric hindrance imposed by neighboring groups. These structural nuances dictate the preferred reaction mechanisms, primarily nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2), leading to significantly different product distributions and reaction rates.

CompoundStructureα-Carbon SubstitutionPrimary Reaction Pathway(s)Relative Sₙ2 ReactivityRelative Sₙ1 ReactivityKey Reactivity Characteristics
This compound Primary (Neopentyl-like)Sₙ1 with rearrangement, Slow Sₙ2Very LowModerate (rearrangement product)Exhibits classic neopentyl behavior with extremely slow Sₙ2 due to steric hindrance from the adjacent tertiary carbon. Sₙ1 reactions are accompanied by a 1,2-methyl shift to form a more stable tertiary carbocation.
1-bromo-2-methylpropane PrimarySₙ2, E2HighVery LowA typical primary alkyl halide that readily undergoes Sₙ2 reactions with good nucleophiles. E2 elimination can compete, especially with strong, bulky bases.[1]
2-bromo-2-methylpropane TertiarySₙ1, E2Extremely LowHighAs a tertiary alkyl halide, it readily forms a stable tertiary carbocation, favoring Sₙ1 reactions.[2][3] Strong bases promote E2 elimination.[4]
2-bromo-2-methylpropan-1-amine TertiaryIntramolecular Sₙ2 (Cyclization)Very Low (intermolecular)Low (destabilized carbocation)The proximate primary amine can act as an internal nucleophile, leading to the formation of a strained three-membered aziridinium (B1262131) ring.[5][6] The adjacent amino group destabilizes carbocation formation, thus retarding the Sₙ1 pathway.

Reaction Mechanisms and Pathways

The distinct reactivity of each isomer can be visualized through their preferred reaction pathways.

G cluster_sn2 Sₙ2 Pathway (e.g., 1-bromo-2-methylpropane) A 1-bromo-2-methylpropane TS1 Transition State A->TS1 Nu⁻ B Substitution Product TS1->B Br⁻ leaves

Caption: Sₙ2 reaction pathway for a primary isomer.

G cluster_sn1 Sₙ1 Pathway (e.g., 2-bromo-2-methylpropane) C 2-bromo-2-methylpropane D Tertiary Carbocation C->D Slow, RDS E Substitution Product D->E Fast, Nu⁻

Caption: Sₙ1 reaction pathway for a tertiary isomer.

G cluster_rearrangement Sₙ1 with Rearrangement (this compound) F This compound G Primary Carbocation F->G Slow H Tertiary Carbocation G->H 1,2-Methyl Shift I Rearranged Product H->I Fast, Nu⁻

Caption: Sₙ1 pathway with carbocation rearrangement.

G cluster_intramolecular Intramolecular Cyclization (2-bromo-2-methylpropan-1-amine) J 2-bromo-2-methylpropan-1-amine K Azetidinium Intermediate J->K -Br⁻ L Ring-Opened Product K->L Nu⁻ attack

Caption: Intramolecular cyclization pathway.

Experimental Protocols

To quantitatively assess the reactivity of these isomers, standardized kinetic experiments can be performed. Below are generalized protocols for monitoring nucleophilic substitution reactions.

Protocol 1: Determination of Sₙ2 Reaction Rates

Objective: To determine the second-order rate constants for the reaction of the bromoalkane isomers with a nucleophile.

Materials:

  • 1-bromo-2-methylpropane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standard laboratory glassware

  • Constant temperature bath

  • Titration apparatus or spectrophotometer

Procedure:

  • Prepare standardized solutions of 1-bromo-2-methylpropane and sodium iodide in anhydrous acetone.

  • Equilibrate the reactant solutions to the desired temperature in a constant temperature bath.

  • Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel maintained at the constant temperature.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

  • Determine the concentration of the remaining iodide or the formed bromide ions. This can be achieved by titration with a standardized silver nitrate (B79036) solution or by monitoring the disappearance of a chromophoric nucleophile using UV-Vis spectroscopy.

  • Plot the appropriate concentration-time data to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant k.

Protocol 2: Determination of Sₙ1 Reaction Rates (Solvolysis)

Objective: To determine the first-order rate constants for the solvolysis of the bromoalkane isomers.

Materials:

  • 2-bromo-2-methylpropane

  • A suitable polar protic solvent (e.g., 80% ethanol/20% water)

  • Acid-base indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) solution

  • Standard laboratory glassware

  • Constant temperature bath

Procedure:

  • Prepare a solution of the bromoalkane in the chosen solvent system.

  • Add a few drops of an acid-base indicator to the solution.

  • Place the reaction mixture in a constant temperature bath.

  • The solvolysis reaction will produce HBr, causing the indicator to change color.

  • Titrate the generated acid at regular time intervals with a standardized solution of sodium hydroxide to neutralize it and restore the initial color of the indicator.

  • The rate of the reaction can be determined by monitoring the volume of NaOH added over time.

  • For a first-order reaction, a plot of ln([Bromoalkane]) versus time will yield a straight line with a slope of -k.

Experimental Workflow Visualization

The general workflow for conducting these kinetic studies can be outlined as follows:

G prep Prepare Reactant Solutions equil Equilibrate at Constant Temperature prep->equil mix Initiate Reaction equil->mix sample Withdraw Aliquots at Intervals mix->sample quench Quench Reaction sample->quench analyze Analyze Concentration quench->analyze plot Plot Data analyze->plot calc Calculate Rate Constant plot->calc

Caption: General workflow for kinetic experiments.

References

A Comparative Guide to Analytical Methods for Purity Validation of 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of 1-bromo-2-methylpropan-2-amine purity. This halogenated tertiary amine presents unique analytical challenges, and the selection of an appropriate method is paramount for obtaining reliable and accurate results.

Methodology Selection Workflow

The choice of an analytical method for purity determination is influenced by several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, selectivity, and the need for absolute quantification.

start Start: Purity Validation of This compound volatile_impurities Are volatile impurities a primary concern? start->volatile_impurities gcms GC-MS: - High sensitivity for volatile compounds - Structural elucidation of impurities volatile_impurities->gcms Yes hplc HPLC: - Versatile for a wide range of polarities - Established validation protocols volatile_impurities->hplc No absolute_quant Is absolute quantification required? gcms->absolute_quant derivatization Does the analyte lack a chromophore? hplc->derivatization qnmr qNMR: - Absolute quantification without reference standards - Non-destructive analysis end Select Optimal Method(s) qnmr->end mixed_mode Mixed-Mode HPLC: - Direct analysis of polar/ionic compounds derivatization->mixed_mode Yes (Direct Analysis) derivatization_hplc Derivatization followed by RP-HPLC: - Introduces a UV-active moiety derivatization->derivatization_hplc Yes (Indirect Analysis) derivatization->absolute_quant No mixed_mode->absolute_quant derivatization_hplc->absolute_quant absolute_quant->qnmr Yes absolute_quant->end No

Caption: Decision workflow for selecting an analytical method.

Quantitative Data Summary

The following table summarizes the key performance parameters of HPLC, GC-MS, and qNMR for the purity analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC (Mixed-Mode)GC-MS (Direct Injection)qNMR
Limit of Detection (LOD) 0.01 - 0.05%0.001 - 0.01%0.05 - 0.1%
Limit of Quantification (LOQ) 0.03 - 0.15%0.003 - 0.03%0.15 - 0.3%
**Linearity (R²) **> 0.999> 0.998> 0.999
Precision (RSD) < 2%< 3%< 1%
Accuracy (Recovery) 98 - 102%95 - 105%99 - 101%
Analysis Time 15 - 30 min20 - 40 min5 - 15 min
Impurity Identification Limited (requires MS detector)ExcellentGood (requires structural knowledge)
Absolute Quantification No (requires reference standards)No (requires reference standards)Yes

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a polar and ionic compound like this compound, which lacks a strong UV chromophore, traditional reversed-phase HPLC can be challenging.

Strengths:

  • Wide applicability for various compound polarities.

  • Well-established validation guidelines from regulatory bodies like the ICH and FDA.[1][2]

  • High precision and accuracy.

Weaknesses:

  • Tertiary amines like this compound are difficult to derivatize for UV detection as they lack a reactive proton on the nitrogen atom.[3]

  • Direct analysis on standard C18 columns can result in poor peak shape and retention due to the compound's polarity.[4]

Recommended Approach: Mixed-Mode Chromatography

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties, is a powerful technique for the direct analysis of polar and ionic compounds without derivatization.[4][5] This approach offers improved retention and peak shape for tertiary amines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.

Strengths:

  • Excellent sensitivity for detecting trace-level volatile impurities.

  • The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[6]

  • High chromatographic efficiency, leading to good separation of complex mixtures.

Weaknesses:

  • The high polarity of amines can lead to peak tailing and adsorption on the GC column and liner, affecting reproducibility.[1]

  • Derivatization may be required to improve volatility and peak shape, and for tertiary amines, this can involve complex procedures like dealkylation followed by derivatization.[1]

  • Thermal degradation of the analyte in the hot injector is a potential concern.

Recommended Approach: Direct Injection with an Amine-Specific Column

The use of specialized GC columns with base-deactivated surfaces can significantly reduce peak tailing and improve the analysis of underivatized amines.[7][8]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[9][10]

Strengths:

  • Provides absolute quantification, making it a valuable tool for certifying reference standards.[11][12]

  • Non-destructive, allowing for the recovery of the sample after analysis.

  • High precision and accuracy, with results directly traceable to the SI units.[13]

  • Provides structural information that can aid in the identification of impurities.

Weaknesses:

  • Lower sensitivity compared to chromatographic methods.

  • Requires careful selection of an internal standard that does not have overlapping signals with the analyte.[11]

  • Can be more complex to set up and validate compared to traditional chromatographic methods.

Experimental Protocols

HPLC (Mixed-Mode) Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

Chromatographic Conditions:

  • Column: Mixed-mode stationary phase (e.g., Primesep 200, 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 20 mM Ammonium formate (B1220265) in water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: CAD (Evaporation Temperature: 35°C, Nebulizer Gas: Nitrogen at 60 psi).

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of Mobile Phase A to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS (Direct Injection) Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: Amine-specific capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35 - 400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

qNMR Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse width.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[11]

  • Data Processing: Apply appropriate window function (e.g., exponential with a line broadening of 0.3 Hz), Fourier transform, phase correction, and baseline correction.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Ensure complete dissolution of both the sample and the internal standard.

Purity Calculation: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Workflow for Method Validation

A robust analytical method must be validated to ensure it is suitable for its intended purpose. The validation process should follow established guidelines, such as those from the International Council for Harmonisation (ICH).

start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range Range linearity->range accuracy Accuracy range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness validated_method Validated Method robustness->validated_method

Caption: General workflow for analytical method validation.

Conclusion

The selection of an appropriate analytical method for the purity validation of this compound requires careful consideration of the strengths and weaknesses of each technique.

  • HPLC with mixed-mode chromatography offers a robust and direct method for routine quality control, providing good precision and accuracy.

  • GC-MS is the preferred method for identifying and quantifying volatile impurities, offering superior sensitivity.

  • qNMR serves as an invaluable tool for absolute purity determination and the certification of reference standards, providing a high degree of accuracy and traceability.

For a comprehensive purity assessment, a combination of these methods is often employed. For instance, HPLC or GC can be used for routine purity testing and impurity profiling, while qNMR can be used to determine the absolute purity of the main component and to qualify reference standards. This orthogonal approach ensures a thorough and reliable evaluation of the quality of this compound.

References

A Comparative Study of the Reactivity of 1-Bromo-2-methylpropan-2-amine and 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of two structural isomers: 1-bromo-2-methylpropan-2-amine and 2-bromo-2-methylpropane (B165281). Understanding the distinct reaction pathways and kinetics of these molecules is crucial for their application in organic synthesis and drug development, where precise control of chemical reactions is paramount. This document outlines the expected reactivity based on molecular structure, supported by established principles of physical organic chemistry, and provides detailed experimental protocols for their comparative evaluation.

Overview of Reactivity

The reactivity of alkyl halides is primarily dictated by the substitution of the carbon atom bonded to the halogen, steric hindrance around the reaction center, and the electronic effects of neighboring functional groups. This compound and 2-bromo-2-methylpropane, despite their similar molecular formulas, exhibit markedly different reactivity profiles due to the placement of the bromine atom and the amine group.

  • 2-Bromo-2-methylpropane (tert-butyl bromide) is a tertiary alkyl halide. Its reactivity is dominated by unimolecular pathways (Sₙ1 and E1) that proceed through a stable tertiary carbocation intermediate. Bimolecular reactions (Sₙ2 and E2) are significantly hindered.

  • This compound is a primary alkyl halide, but with a bulky tert-butyl group attached to the alpha-carbon, classifying it as a neopentyl-type halide. This structure introduces significant steric hindrance, which drastically slows down Sₙ2 reactions.[1][2][3][4] The presence of the adjacent amine group can also lead to more complex reactivity, including the possibility of neighboring group participation.

Comparative Data on Reaction Pathways

Reaction Type2-Bromo-2-methylpropaneThis compoundRationale
Sₙ1 FavoredDisfavored/Very Slow2-bromo-2-methylpropane forms a stable tertiary carbocation.[5][6][7] this compound would form a highly unstable primary carbocation.[8] If the amine is protonated, the electron-withdrawing ammonium (B1175870) group further destabilizes the carbocation.[9]
Sₙ2 Highly DisfavoredExtremely SlowThe tertiary center of 2-bromo-2-methylpropane presents significant steric hindrance to backside attack.[10] this compound is a neopentyl-type halide, which is known to be exceptionally unreactive in Sₙ2 reactions due to severe steric hindrance from the adjacent tert-butyl group.[1][2][11][12]
E1 Favored (competes with Sₙ1)Disfavored/Very SlowE1 proceeds through the same carbocation intermediate as Sₙ1, so it is favored for 2-bromo-2-methylpropane.[13] The instability of the primary carbocation of this compound makes the E1 pathway unlikely.
E2 Possible with strong, non-nucleophilic basesPossible, but may be slowE2 is possible for 2-bromo-2-methylpropane with a strong base.[14] For this compound, E2 is sterically hindered but may be more favorable than substitution.
Neighboring Group Participation (NGP) Not ApplicablePossibleThe lone pair of the amine group in this compound can act as an internal nucleophile, potentially leading to a cyclic aziridinium (B1262131) ion intermediate and an overall retention of stereochemistry.[15][16][17]

Reaction Mechanisms and Visualizations

The distinct structures of the two isomers lead to different reaction mechanisms, as illustrated below.

Reactions of 2-Bromo-2-methylpropane

SN1_E1_2_bromo_2_methylpropane

Reactions of this compound

NGP_1_bromo_2_methylpropan_2_amine

Experimental Protocols for Comparative Reactivity Studies

The following protocols are designed to qualitatively and quantitatively compare the reactivity of this compound and 2-bromo-2-methylpropane.

Experiment 1: Comparative Solvolysis (Sₙ1 Reactivity)

Objective: To compare the relative rates of Sₙ1 solvolysis.

Materials:

  • This compound

  • 2-bromo-2-methylpropane

  • 80:20 Ethanol (B145695):Water solution

  • Silver nitrate (B79036) (AgNO₃) solution in ethanol (0.1 M)

  • Test tubes, water bath, stopwatch

Procedure:

  • Prepare two sets of test tubes. In each set, add 2 mL of the 80:20 ethanol:water solution.

  • To one set, add 5 drops of 2-bromo-2-methylpropane. To the other set, add 5 drops of this compound.

  • Place all test tubes in a water bath maintained at a constant temperature (e.g., 50 °C).

  • To each test tube, add 1 mL of the 0.1 M AgNO₃ solution in ethanol and start the stopwatch immediately.

  • Observe the time taken for the formation of a silver bromide (AgBr) precipitate.

  • Record the time for each substrate. A faster precipitation rate indicates a higher Sₙ1 reactivity.

Expected Outcome: 2-bromo-2-methylpropane is expected to show a rapid formation of AgBr precipitate, indicative of a fast Sₙ1 reaction. This compound is expected to react much slower, if at all, under these conditions.

Experiment 2: Reaction with a Strong Nucleophile (Sₙ2 Reactivity)

Objective: To compare the relative rates of Sₙ2 reaction.

Materials:

Procedure:

  • Label three test tubes for each of the three alkyl halides.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 5 drops of the respective alkyl halide to each corresponding test tube.

  • Shake the tubes to mix the contents and place them in a water bath at 50 °C.

  • Observe the time taken for the formation of a sodium bromide (NaBr) precipitate.

  • Record the observations.

Expected Outcome: 1-bromopropane should show a relatively fast reaction. Both 2-bromo-2-methylpropane and this compound are expected to show little to no reaction due to steric hindrance.[1][2][11][12]

Experiment 3: Elimination Reaction with a Strong Base (E2 Reactivity)

Objective: To compare the propensity for E2 elimination.

Materials:

  • This compound

  • 2-bromo-2-methylpropane

  • Potassium tert-butoxide solution in tert-butanol (B103910) (1 M)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In separate round-bottom flasks, dissolve 1 mmol of each substrate in 5 mL of tert-butanol.

  • Add 1.5 mL of 1 M potassium tert-butoxide solution to each flask.

  • Reflux the mixtures for 1 hour.

  • After cooling, quench the reaction with water and extract with diethyl ether.

  • Analyze the organic extracts by GC-MS to identify and quantify the alkene products.

Expected Outcome: 2-bromo-2-methylpropane is expected to yield 2-methylpropene as the major product. This compound may undergo elimination to a lesser extent due to steric hindrance, or other reaction pathways might compete.

Synthesis Protocols

Synthesis of 2-Bromo-2-methylpropane

This can be synthesized from tert-butyl alcohol and hydrobromic acid.[18]

Synthesis_2_bromo_2_methylpropane

Proposed Synthesis of this compound

A potential route involves the bromination of 2-methylpropan-2-amine.[19]

Synthesis_1_bromo_2_methylpropan_2_amine

Conclusion

The structural differences between this compound and 2-bromo-2-methylpropane lead to distinct reactivity profiles. 2-Bromo-2-methylpropane predominantly undergoes Sₙ1 and E1 reactions due to the formation of a stable tertiary carbocation. In contrast, this compound, a sterically hindered primary halide, is largely unreactive towards Sₙ2 reactions. Its Sₙ1 reactivity is also expected to be low due to the instability of the resulting primary carbocation, a situation potentially exacerbated if the amine is protonated. The presence of the amine group, however, opens up the possibility of neighboring group participation, which could provide a viable, albeit complex, substitution pathway. The provided experimental protocols offer a framework for the empirical investigation and comparison of these reactivities, which is essential for the strategic application of these compounds in chemical synthesis.

References

A Comparative Spectroscopic Guide to 1-bromo-2-methylpropan-2-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This comparative approach, leveraging nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), facilitates a deeper understanding of how the relative positions of the bromine atom and the amino group influence the spectral characteristics of these compounds.

Comparative Spectroscopic Data

The following table summarizes the key predicted and experimental spectroscopic data for 1-bromo-2-methylpropan-2-amine and its isomers. The data for this compound is a theoretical prediction based on the analysis of its structural isomers and general spectroscopic principles.

Spectroscopic TechniqueThis compound (Predicted)1-bromo-2-methylpropane (B43306) (Experimental)2-bromo-2-methylpropane (Experimental)
¹H NMR Two singlets: -CH₂-Br (~3.3 ppm), -C(CH₃)₂- (~1.2 ppm). A broad singlet for -NH₂ (~1.5-3.0 ppm, exchangeable with D₂O).Doublet for -CH(CH₃)₂ (~1.0 ppm, 6H), a multiplet for -CH(CH₃)₂ (~1.9 ppm, 1H), and a doublet for -CH₂Br (~3.2 ppm, 2H).[1]A single singlet for the nine equivalent protons of the three -CH₃ groups (~1.8 ppm).
¹³C NMR Three signals: -C(CH₃)₂ (~25 ppm), -C(NH₂)- (~55 ppm), -CH₂Br (~45 ppm).Three signals: -CH(CH₃)₂ (~20 ppm), -CH(CH₃)₂ (~31 ppm), -CH₂Br (~43 ppm).[2]Two signals: -C(CH₃)₃ (~33 ppm), -CBr (~66 ppm).
IR Spectroscopy (cm⁻¹) N-H stretch (primary amine): two bands ~3300-3400 (medium, sharp). C-H stretch: ~2850-3000. N-H bend (scissoring): ~1600. C-N stretch: ~1000-1200. C-Br stretch: ~550-650.C-H stretch: ~2870-2960. C-H bend: ~1370-1470. C-Br stretch: ~560-640.[3]C-H stretch: ~2870-2960. C-H bend: ~1370-1470. C-Br stretch: ~690.
Mass Spectrometry (m/z) Molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 151 and 153 (due to ⁷⁹Br and ⁸¹Br isotopes). Major fragments from loss of Br (m/z 72) and α-cleavage (loss of CH₂Br, m/z 58).Molecular ion peaks at m/z 136 and 138. Base peak often at m/z 57 ([C₄H₉]⁺).Molecular ion peaks are weak. Prominent peak at m/z 57 ([C(CH₃)₃]⁺).

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. The specific parameters may require optimization based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. To confirm the presence of the -NH₂ group, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -NH₂ peak will disappear or significantly broaden.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. Direct infusion or a solids probe can also be used.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that provides detailed fragmentation patterns useful for structural elucidation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow and Structural Isomers

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural differences between the analyzed isomers.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound or Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Structural_Isomers Structural Isomers of C₄H₁₀BrN A This compound (CH₃)₂C(NH₂)CH₂Br B 1-bromo-2-methylpropane (CH₃)₂CHCH₂Br A->B Positional Isomers C 2-bromo-2-methylpropane (CH₃)₃CBr A->C Positional Isomers B->C Positional Isomers

Caption: The structural relationship between this compound and its isomers.

References

Comparative Guide to the Synthetic Validation of 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proposed synthetic routes for the target compound 1-bromo-2-methylpropan-2-amine. The methodologies are based on established chemical principles and offer a framework for the synthesis and validation of this compound. Due to the limited availability of direct experimental data for this compound, this guide draws upon established protocols for analogous transformations.

Introduction

This compound is a bifunctional molecule containing both a primary amine and a primary bromide. The steric hindrance around the amine group, being on a tertiary carbon, presents unique challenges and considerations for its synthesis. This guide evaluates two primary synthetic strategies: a modified Gabriel synthesis and the bromination of an amino alcohol precursor. Each route is assessed based on potential yield, purity, and the complexity of the experimental protocol.

Route A: Modified Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively preventing over-alkylation to secondary or tertiary amines.[1][2][3][4] In this proposed route, a variation of the Gabriel synthesis is employed, starting with a dibrominated precursor.

Logical Workflow for Route A

Route_A_Workflow Start 1,2-dibromo-2-methylpropane (B1593978) Alkylation Step 1: N-Alkylation Start->Alkylation K_Phthalimide Potassium Phthalimide (B116566) K_Phthalimide->Alkylation DMF DMF (Solvent) DMF->Alkylation Hydrazine (B178648) Hydrazine Hydrate Cleavage Step 2: Phthalimide Cleavage Hydrazine->Cleavage Intermediate N-(1-bromo-2-methylpropan-2-yl)phthalimide Alkylation->Intermediate Intermediate->Cleavage Product This compound Cleavage->Product Byproduct Phthalhydrazide (B32825) (Precipitate) Cleavage->Byproduct

Caption: Workflow for the Modified Gabriel Synthesis of this compound.

Experimental Protocol: Route A

Step 1: Synthesis of N-(1-bromo-2-methylpropan-2-yl)phthalimide

  • To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromo-2-methylpropane (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield crude N-(1-bromo-2-methylpropan-2-yl)phthalimide.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound (Ing-Manske Procedure) [5]

  • Suspend the purified N-(1-bromo-2-methylpropan-2-yl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (1.5 eq) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide should form.[1]

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Basify the residue with a strong base (e.g., 20% NaOH solution) and extract the free amine into a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by distillation or by forming the hydrobromide salt.

Route B: Bromination of 2-amino-2-methyl-1-propanol (B13486)

This alternative route involves the synthesis of the target compound from a commercially available amino alcohol precursor, 2-amino-2-methyl-1-propanol. The key transformation is the selective bromination of the primary hydroxyl group. Phosphorus tribromide (PBr₃) is a suitable reagent for this conversion, as it is effective for primary and secondary alcohols and proceeds via an Sₙ2 mechanism, which can minimize carbocation rearrangements.[6][7][8]

Logical Workflow for Route B

Route_B_Workflow Start 2-amino-2-methyl-1-propanol Protection Optional: Amine Protection (e.g., Boc) Start->Protection Bromination Step 1: Bromination Start->Bromination PBr3 PBr₃ PBr3->Bromination Solvent Dry Ether / Pyridine (B92270) Solvent->Bromination Protection->Bromination Intermediate Protected Intermediate Bromination->Intermediate Workup Aqueous Workup Bromination->Workup Deprotection Optional: Deprotection Intermediate->Deprotection Deprotection->Workup Product This compound Workup->Product

Caption: Workflow for the Bromination of 2-amino-2-methyl-1-propanol.

Experimental Protocol: Route B

Note: The amine group may react with PBr₃. Therefore, an amine protection strategy (e.g., Boc anhydride) may be required before bromination, followed by a deprotection step. The following protocol proceeds without a protecting group, but this should be optimized.

  • In a flask equipped with a dropping funnel and a stirrer, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a dry, non-protic solvent such as diethyl ether. A weak base like pyridine is often added to neutralize the HBr byproduct.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Performance Comparison

The selection of a synthetic route depends on factors such as starting material availability, scalability, and the desired purity of the final product. Below is a qualitative and quantitative comparison of the two proposed routes.

ParameterRoute A: Modified Gabriel SynthesisRoute B: Bromination of Amino Alcohol
Starting Materials 1,2-dibromo-2-methylpropane, Potassium Phthalimide2-amino-2-methyl-1-propanol, PBr₃
Number of Steps 21 (or 3 with protection/deprotection)
Potential Yield Moderate to GoodModerate (potential for side reactions)
Purity of Crude Product Generally high, main byproduct is easily removed.May contain side products from reaction with the amine.
Key Advantages - Avoids over-alkylation.[1][3] - Produces a clean primary amine.[9] - Phthalhydrazide byproduct is often easily filtered off.[1]- Potentially fewer steps. - Readily available amino alcohol precursor.
Key Disadvantages - Requires relatively harsh conditions for phthalimide cleavage.[1] - The initial alkylation can be slow.[9]- PBr₃ is moisture-sensitive. - Potential for side reactions with the unprotected amine. - May require protection/deprotection steps, adding complexity.
Safety Considerations Hydrazine is toxic and potentially explosive.PBr₃ is corrosive and reacts violently with water.

Conclusion

Both proposed synthetic routes offer viable pathways to this compound.

  • Route A (Modified Gabriel Synthesis) is a robust and well-established method for the clean synthesis of primary amines. While it involves two distinct steps, it is likely to produce a purer final product with fewer side reactions related to the amine group.

  • Route B (Bromination of Amino Alcohol) offers a more direct conversion. However, its success is highly dependent on managing the reactivity of the amine functionality. A protecting group strategy would likely be necessary for optimal results, which increases the overall step count and complexity.

For initial laboratory-scale synthesis and validation, Route A appears to be the more predictable and reliable method. For larger-scale production, Route B could be more efficient if the challenges of chemoselectivity are successfully addressed through optimization studies. Experimental validation is essential to determine the optimal conditions and actual performance of each route for this specific target molecule.

References

A Comparative Guide to the Biological Activities of 1-Bromo-2-methylpropan-2-amine Derivatives and Alternative Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of compounds derived from 1-bromo-2-methylpropan-2-amine. Due to the limited publicly available experimental data on a diverse series of these specific derivatives, this document establishes a predictive framework based on the biological activities of structurally related compounds and alternative bioactive molecules. This guide aims to inform synthetic strategies and screening priorities for novel drug discovery programs.

Introduction to the this compound Scaffold

The this compound core structure presents a unique combination of a sterically hindered neopentyl-like backbone, a primary amine for versatile functionalization, and a bromine atom that can serve as a leaving group or a site for further chemical modification. These features suggest the potential for developing a library of derivatives with diverse pharmacological profiles. Hypothetical modifications to the parent compound could include N-alkylation, N-acylation, and N-arylation to explore structure-activity relationships (SAR).

Comparative Biological Activities of Alternative Bromo-Amine Derivatives

To predict the potential bioactivities of this compound derivatives, we will compare the reported activities of other brominated and aminated compounds.

Antimicrobial Activity

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria. This suggests that acylation of the this compound core with salicylic (B10762653) acid or related structures could yield compounds with antimicrobial properties. Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines have shown efficacy against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2].

Table 1: Comparative Antimicrobial Activity of Alternative Amine Derivatives

Compound ClassTarget OrganismActivity Metric (MIC)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide DerivativesGram-positive bacteria2.5–5.0 mg/mL[2]
1,3-bis(aryloxy)propan-2-amines (CPD20)MRSA2.5 µg/mL (6.58 µM)[1]
1,3-bis(aryloxy)propan-2-amines (CPD22)Gram-positive bacteria2.5-5 µg/mL (5.99–11.97 µM)[1]
Anticancer Activity

The anticancer potential of novel amine derivatives has been explored in various studies. For instance, aminobenzylnaphthols synthesized via the Betti reaction have shown cytotoxic properties against pancreatic and colorectal cancer cell lines[3]. Furthermore, methylated and acetylated derivatives of natural bromophenols have exhibited significant antioxidant and anticancer activities, with some compounds inducing apoptosis in leukemia cells[4]. This indicates that N-aryl or N-acyl derivatives of this compound could be promising candidates for anticancer drug development.

Table 2: Comparative Anticancer Activity of Alternative Amine and Bromo-Derivatives

Compound ClassCell LineActivity Metric (IC50)Reference
Aminobenzylnaphthols (MMZ compounds)BxPC-3 (pancreatic)13.26 to 54.55 µM (72h)[3]
Aminobenzylnaphthols (MMZ compounds)HT-29 (colorectal)11.55 to 58.11 µM (72h)[3]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (leukemia)Induced apoptosis[4]
Neuroprotective Activity

While specific data on the neuroprotective effects of this compound derivatives is scarce, related structures have been investigated. For example, novel peptide and nootropic analogues of memantine, an amino alcohol derivative, have shown neuroprotective action against glutamate-induced neurotoxicity[5]. The structural features of the this compound scaffold could be leveraged to design novel ligands for neurological targets.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. Below are representative experimental protocols based on the evaluation of related molecules.

Synthesis of N-Acyl Derivatives (Hypothetical)

This protocol is adapted from the synthesis of N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide).

  • Reaction Setup : In a 3-neck round-bottomed flask, combine this compound (1 eq), a suitable diacid chloride (e.g., terephthaloyl chloride, 0.5 eq), and an appropriate solvent (e.g., THF).

  • Addition of Base : Cool the mixture in an ice bath and slowly add a non-nucleophilic base (e.g., triethylamine (B128534), 2.2 eq) to scavenge the HCl byproduct.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.

  • Workup : Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by recrystallization or column chromatography.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This protocol is based on the evaluation of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives[2].

  • Preparation of Inoculum : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution : Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation : Inoculate each well with the bacterial suspension.

  • Incubation : Incubate the plates at 37°C for 24 hours.

  • Determination of MIC : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the evaluation of aminobenzylnaphthols[3].

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 24 or 72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Visualizing Experimental Workflows and Pathways

Logical Workflow for Pharmacological Investigation

The following diagram outlines a logical workflow for the synthesis and initial pharmacological screening of novel derivatives of this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start This compound synthesis Synthesis of Derivatives (N-alkylation, N-acylation, etc.) start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) purification->anticancer neuroprotective Neuroprotective Assays (Cell Viability, etc.) purification->neuroprotective sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar neuroprotective->sar lead_opt Lead Optimization sar->lead_opt G cluster_pathway Cancer Cell Signaling receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation derivative Bioactive Derivative derivative->inhibition inhibition->kinase_cascade

References

A Comparative Analysis of SN1 and SN2 Reactivity in 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted SN1 and SN2 reactivity of 1-bromo-2-methylpropan-2-amine. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages data from analogous structures, primarily neopentyl bromide, to provide a robust predictive framework. The structural similarity, particularly the significant steric hindrance around the reaction center, makes neopentyl bromide a suitable model for understanding the reactivity of this compound.

Executive Summary

This compound is a primary alkyl halide. Typically, primary alkyl halides are expected to react readily via an SN2 mechanism. However, the presence of a bulky tertiary carbon atom adjacent to the carbon bearing the bromine atom introduces extreme steric hindrance. This structural feature, characteristic of a "neopentyl-like" system, dramatically impedes the backside attack required for an SN2 reaction.

Conversely, the SN1 pathway is also disfavored. The initial step of an SN1 reaction would involve the formation of a highly unstable primary carbocation. While a subsequent 1,2-methyl shift could lead to a more stable tertiary carbocation, the high energy barrier for the initial ionization makes the uncatalyzed SN1 reaction slow. The presence of the amine group can further complicate reactivity through potential neighboring group participation or by acting as an internal base.

This guide predicts that this compound will be relatively unreactive under typical nucleophilic substitution conditions for both SN1 and SN2 pathways.

Data Presentation

The following table summarizes the predicted reactivity of this compound in SN1 and SN2 reactions, with comparative data from analogous compounds.

ParameterSN1 ReactivitySN2 Reactivity
Substrate This compound (Primary, sterically hindered)This compound (Primary, sterically hindered)
Predicted Reaction Rate Very slowExtremely slow
Carbocation Intermediate Initially forms a highly unstable primary carbocation, which can rearrange to a more stable tertiary carbocation.No intermediate.
Stereochemistry Racemization (if a chiral center is formed).Inversion of configuration.
Solvent Preference Polar protic solvents (e.g., ethanol, water).[1]Polar aprotic solvents (e.g., acetone (B3395972), DMSO).[1]
Nucleophile Weak nucleophiles are effective.Requires a strong nucleophile.
Analogous Data (Neopentyl Bromide) Undergoes solvolysis with rearrangement.[2][3]Reaction with NaI in acetone is extremely slow. The relative rate is approximately 10⁻⁵ compared to ethyl bromide.

Mechanistic Pathways

The significant steric hindrance and the instability of the primary carbocation dictate the probable reaction pathways for this compound.

SN2 Pathway

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the leaving group. In this compound, the bulky tert-butyl group effectively blocks this approach, making the transition state energetically unfavorable.

SN2_Pathway cluster_reactants Reactants cluster_transition_state Transition State (High Energy) cluster_products Products Reactant This compound + Nu⁻ TS [Nu---C---Br]‡ (Sterically Hindered) Reactant->TS Slow Product Substitution Product + Br⁻ TS->Product

Caption: SN2 pathway for this compound.

SN1 Pathway

The SN1 pathway proceeds through a carbocation intermediate. The initial formation of a primary carbocation is slow. However, a subsequent 1,2-methyl shift can generate a more stable tertiary carbocation, which then reacts with the nucleophile.

SN1_Pathway Start This compound PrimaryCarbocation Primary Carbocation (Unstable) Start->PrimaryCarbocation Slow (Ionization) Rearrangement 1,2-Methyl Shift PrimaryCarbocation->Rearrangement TertiaryCarbocation Tertiary Carbocation (Stable) Rearrangement->TertiaryCarbocation Product Rearranged Product TertiaryCarbocation->Product + Nu⁻

Caption: SN1 pathway with rearrangement.

Experimental Protocols

To empirically determine the reactivity of this compound, the following experimental protocols can be employed.

Qualitative Reactivity Assessment

Objective: To visually compare the relative rates of SN1 and SN2 reactions.

Methodology for SN2 Conditions:

  • Prepare a 0.1 M solution of this compound in acetone.

  • In a separate test tube, prepare a solution of sodium iodide (15% w/v) in acetone.

  • Mix the two solutions at a constant temperature.

  • Observe the time taken for the formation of a sodium bromide precipitate.[4][5]

  • Compare this with the reactivity of control substrates such as 1-bromobutane (B133212) (fast SN2) and 2-bromo-2-methylpropane (B165281) (no SN2).

Methodology for SN1 Conditions:

  • Prepare a 0.1 M solution of this compound in ethanol.

  • In a separate test tube, prepare a 0.1 M solution of silver nitrate (B79036) in ethanol.

  • Mix the two solutions at a constant temperature.

  • Observe the time taken for the formation of a silver bromide precipitate.

  • Compare this with the reactivity of control substrates such as 2-bromo-2-methylpropane (fast SN1) and 1-bromobutane (slow SN1).

Quantitative Kinetic Analysis via Chromatography

Objective: To determine the reaction rate constants and product distribution.

Methodology:

  • Set up the reaction of this compound with a suitable nucleophile (e.g., sodium methoxide (B1231860) in methanol (B129727) for SN1 or sodium thiocyanate (B1210189) in DMF for SN2).

  • Maintain a constant temperature using a thermostated bath.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots immediately.

  • Analyze the composition of each aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6][7][8]

  • Quantify the disappearance of the reactant and the appearance of the product(s) over time.

  • Plot the concentration data versus time to determine the reaction order and calculate the rate constant.

The product distribution will also provide insight into the reaction mechanism. The presence of rearranged products would be indicative of an SN1 pathway.

Conclusion

The unique structure of this compound, a primary halide with a neopentyl-like framework, leads to a significant deviation from the typical reactivity patterns of alkyl halides. The extreme steric hindrance severely retards the SN2 pathway. The SN1 pathway, while possible through a rearrangement, is kinetically unfavorable due to the initial formation of a high-energy primary carbocation. Therefore, this compound is predicted to be a relatively unreactive substrate in nucleophilic substitution reactions under standard conditions. The amine functionality could potentially lead to more complex reactivity, including neighboring group participation, which would require further experimental investigation.

References

Unlocking Potential in Drug Discovery: A Comparative Guide to the Applications of 1-Bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the synthetic utility and prospective applications of 1-bromo-2-methylpropan-2-amine reveals its potential as a valuable building block in medicinal chemistry. While direct pharmacological data for this compound is limited, its structural features and those of its isomer, 2-bromo-2-methylpropan-1-amine, offer a versatile platform for the synthesis of novel bioactive molecules. This guide provides a comparative analysis of its potential applications, supported by synthetic protocols and hypothetical performance data, to aid researchers in drug development.

This compound and its isomer are halogenated organic compounds that serve as scaffolds for novel ligands.[1] The presence of a neopentyl amine structure can introduce bulky, lipophilic characteristics to a molecule, and the bromine atom provides a reactive site for further functionalization through reactions like cross-coupling.[1] However, the sterically hindered nature of this "neopentyl-like" structure presents synthetic challenges that necessitate strategic approaches, often involving the use of protecting groups to achieve selective transformations.[1][2]

Comparative Performance of Hypothetical Derivatives

Due to the scarcity of direct experimental data on the biological activity of this compound itself, we present a hypothetical comparison of a series of its N-substituted derivatives against a generic enzyme target. This table illustrates the type of structure-activity relationship (SAR) data that could be generated in a drug discovery program.

Compound IDR-Group SubstitutionIC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (T½, min)
Lead-001 H15005.235
ALT-001 Phenyl7508.145
ALT-002 4-Fluorophenyl3209.562
ALT-003 Pyridin-3-yl5606.851
ALT-004 Cyclohexyl98012.375

This data is illustrative and intended to model a typical drug discovery screening cascade.

Synthetic Pathways and Experimental Protocols

The synthesis of derivatives from this compound often requires protection of the primary amine before further modification. A plausible synthetic route for its isomer, 2-bromo-2-methylpropan-1-amine, is a modified Gabriel synthesis, which is effective for preparing primary amines from alkyl halides.[1]

A key application of the isomer, 2-bromo-2-methylpropan-1-amine hydrobromide, is its reaction with primary and secondary amines to form N-substituted β,β-dimethyl-1,3-propanediamines.[3] This reaction proceeds through a strained azetidinium salt intermediate.[3]

Experimental Protocol: Synthesis of N-Substituted β,β-dimethyl-1,3-propanediamines [3]

  • Reaction Setup: Dissolve 2-bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Amine: Add the desired primary or secondary amine (2.0-3.0 eq) to the solution. The excess amine also serves as a base.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The resulting N-substituted diamine can be purified using standard techniques such as distillation or chromatography.

The following diagram illustrates a proposed synthetic pathway for 2-bromo-2-methylpropan-1-amine hydrobromide.

synthetic_pathway cluster_step1 Step 1: Phthalimide Alkylation cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Salt Formation Potassium_Phthalimide Potassium Phthalimide DMF DMF, 80-90°C Potassium_Phthalimide->DMF Dibromo 1,2-dibromo-2-methylpropane Dibromo->DMF Intermediate N-(2-bromo-2-methylpropyl)phthalimide DMF->Intermediate Hydrazine Hydrazine Monohydrate Ethanol Ethanol, Reflux Intermediate->Ethanol Hydrazine->Ethanol Crude_Amine Crude 2-Bromo-2-methylpropan-1-amine Ethanol->Crude_Amine HBr Hydrobromic Acid Ether Diethyl Ether Crude_Amine->Ether HBr->Ether Final_Product 2-Bromo-2-methylpropan-1-amine HBr Ether->Final_Product

Proposed synthesis of 2-bromo-2-methylpropan-1-amine HBr.

Prospective Applications in Drug Development

While direct evidence is sparse, the structural motifs accessible from this compound and its isomer suggest potential in several therapeutic areas. Amine-borane derivatives, for instance, have demonstrated a wide range of biological activities, including antineoplastic, antiviral, hypolipidemic, and anti-inflammatory effects.[4] The synthesis of novel diamine structures could also be of interest in developing new classes of therapeutics.

A hypothetical workflow for the biological evaluation of derivatives is presented below. This outlines a logical progression from synthesis to lead optimization.

biological_workflow Synthesis Synthesize Derivative Library In_Vitro_Assay In Vitro Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) Synthesis->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Studies

References

cost-benefit analysis of different synthetic pathways to 1-bromo-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is a critical factor in the pace of discovery and development. 1-bromo-2-methylpropan-2-amine is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is paramount. This guide provides a comparative cost-benefit analysis of three plausible synthetic pathways to this target molecule, offering a blend of established chemical principles and available data to inform laboratory-scale synthesis decisions.

This analysis focuses on the following proposed synthetic routes:

  • Hofmann Rearrangement of 3,3-dimethylbutanamide (B1266541): A classical method for converting amides to amines with one less carbon atom.

  • Gabriel Synthesis from 1,2-dibromo-2-methylpropane: A reliable method for the preparation of primary amines from alkyl halides, avoiding overalkylation.

  • Reductive Amination of 1-bromo-2-methylpropan-2-one: A versatile method for amine synthesis from carbonyl compounds.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key quantitative and qualitative aspects of the three proposed synthetic pathways. It is important to note that due to the limited availability of direct experimental data for the synthesis of this compound, some of the presented data are estimations based on analogous reactions and established chemical principles.

ParameterPathway 1: Hofmann RearrangementPathway 2: Gabriel SynthesisPathway 3: Reductive Amination
Starting Material 3,3-dimethylbutanamide1,2-dibromo-2-methylpropane1-bromo-2-methylpropan-2-one
Key Reagents Bromine, Sodium Hydroxide (B78521)Potassium Phthalimide (B116566), Hydrazine (B178648)Ammonia (B1221849), Reducing Agent (e.g., NaBH₃CN)
Estimated Yield 60-75%70-85%50-70% (two steps)
Estimated Purity Good to Excellent (after purification)High (after purification)Moderate to Good (purification required)
Relative Cost ModerateModerate to HighHigh (precursor synthesis required)
Safety Concerns Use of toxic Bromine, strong baseUse of corrosive and toxic HydrazineUse of potentially toxic cyanoborohydride
Scalability ModerateGoodGood
Advantages Readily available starting material.Avoids over-alkylation, clean reaction.Milder conditions for the amination step.
Disadvantages Use of hazardous reagents, loss of a carbon atom.Harsh cleavage conditions, phthalhydrazide (B32825) byproduct.Precursor ketone not readily available, requires prior synthesis.

Experimental Protocols

Detailed methodologies for the key experiments in each proposed pathway are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.

Pathway 1: Hofmann Rearrangement of 3,3-dimethylbutanamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom through an isocyanate intermediate.[1][2]

Experimental Protocol:

  • Preparation of Sodium Hypobromite (B1234621) Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold sodium hydroxide solution while stirring until the bromine color disappears.

  • Reaction with Amide: To the freshly prepared cold sodium hypobromite solution, add 3,3-dimethylbutanamide in one portion.

  • Rearrangement: Remove the ice bath and allow the mixture to warm to room temperature, then gently heat the reaction mixture.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation or column chromatography.

Pathway 2: Gabriel Synthesis from 1,2-dibromo-2-methylpropane

The Gabriel synthesis is a robust method for forming primary amines from alkyl halides, utilizing potassium phthalimide to prevent over-alkylation.[3][4]

Experimental Protocol:

  • Alkylation of Potassium Phthalimide: In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent (e.g., DMF). To this solution, add 1,2-dibromo-2-methylpropane. Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by TLC.

  • Isolation of the Intermediate: Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the N-(2-bromo-2-methylpropyl)phthalimide. Filter the solid and wash with water.

  • Cleavage of the Phthalimide: Suspend the dried N-(2-bromo-2-methylpropyl)phthalimide in ethanol. Add hydrazine hydrate (B1144303) to the suspension and reflux the mixture. A precipitate of phthalhydrazide will form.

  • Work-up and Isolation: After cooling, acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide. Filter the mixture and concentrate the filtrate. Basify the residue with a strong base (e.g., NaOH solution) and extract the liberated amine with an organic solvent.

  • Purification: Dry the organic extracts and concentrate to yield the crude this compound, which can be purified by distillation.

Pathway 3: Reductive Amination of 1-bromo-2-methylpropan-2-one

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the desired amine.[5][6] This pathway requires the initial synthesis of the ketone precursor.

Experimental Protocol:

  • Step A: Synthesis of 1-bromo-2-methylpropan-2-one (Precursor Synthesis)

    • This precursor is not commercially available and would need to be synthesized, for example, by the bromination of 2-methylpropan-2-one (isobutyrophenone). This adds a step to the overall process and impacts the cost and overall yield.

  • Step B: Reductive Amination

    • Imine Formation: In a reaction vessel, dissolve 1-bromo-2-methylpropan-2-one in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol).

    • Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in portions. The pH of the reaction should be maintained in a weakly acidic range.

    • Work-up and Isolation: Once the reduction is complete, quench the reaction carefully. Remove the solvent under reduced pressure. Dissolve the residue in water and basify to liberate the free amine. Extract the product with an organic solvent.

    • Purification: Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic pathway.

Hofmann_Rearrangement cluster_pathway1 Pathway 1: Hofmann Rearrangement start1 3,3-dimethylbutanamide reagent1 Br₂, NaOH start1->reagent1 intermediate1 Isocyanate Intermediate reagent1->intermediate1 Rearrangement product1 This compound intermediate1->product1 Hydrolysis

Caption: Logical flow of the Hofmann Rearrangement pathway.

Gabriel_Synthesis cluster_pathway2 Pathway 2: Gabriel Synthesis start2 1,2-dibromo-2-methylpropane reagent2a Potassium Phthalimide start2->reagent2a intermediate2 N-substituted Phthalimide reagent2a->intermediate2 Alkylation reagent2b Hydrazine (N₂H₄) intermediate2->reagent2b product2 This compound reagent2b->product2 Cleavage

Caption: Logical flow of the Gabriel Synthesis pathway.

Reductive_Amination cluster_pathway3 Pathway 3: Reductive Amination start3_precursor 2-methylpropan-2-one reagent3a Brominating Agent start3_precursor->reagent3a start3 1-bromo-2-methylpropan-2-one reagent3a->start3 Bromination reagent3b NH₃ start3->reagent3b intermediate3 Imine Intermediate reagent3b->intermediate3 Imination reagent3c Reducing Agent (e.g., NaBH₃CN) intermediate3->reagent3c product3 This compound reagent3c->product3 Reduction

Caption: Logical flow of the Reductive Amination pathway.

Conclusion

The choice of the most suitable synthetic pathway for this compound depends heavily on the specific requirements of the researcher, including scale, cost constraints, available equipment, and safety considerations.

  • The Hofmann Rearrangement offers a straightforward approach from a commercially available amide, but involves hazardous reagents.

  • The Gabriel Synthesis is a reliable method for producing a clean primary amine, though it requires a two-step process with a potentially challenging work-up.[3]

  • The Reductive Amination pathway is a powerful and versatile method for amine synthesis in general, but in this specific case, it is hampered by the lack of a readily available ketone precursor, which adds an extra synthetic step and increases the overall cost.

For laboratory-scale synthesis where purity is a high priority, the Gabriel synthesis may be the most advantageous route, provided the starting halide is accessible. For a more direct route from a simple precursor, the Hofmann rearrangement is a viable, albeit more hazardous, option. Further process development would be required to make the reductive amination pathway economically competitive for this particular target molecule.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-methylpropan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety protocols and detailed procedural guidance for the proper disposal of 1-Bromo-2-methylpropan-2-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following information is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemical substances.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. However, as a minimum, the following PPE is required:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound, both in its pure form and in solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.[3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which are critical for its correct classification and disposal as a hazardous waste.

PropertyValue
Molecular Formula C₄H₁₀BrN
Molecular Weight 152.03 g/mol [4]
Physical Form Assumed to be liquid or solid
CAS Number 99187-35-6[4]
Waste Category Halogenated Organic Waste[3]

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration for its destruction.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste".[3] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and to prevent chemical incompatibilities.

  • Waste Collection:

    • Liquid Waste: Collect any liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.

    • Solid Waste: Contaminated solids such as gloves, absorbent pads, and weighing papers should be collected in a separate, clearly labeled container for solid halogenated waste.[5]

  • Container Management:

    • The waste container must be kept securely closed when not in use to prevent the release of vapors.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.

    • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Ensure all institutional and regulatory requirements for waste handover are met.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_0 On-Site Laboratory Procedures cluster_1 External Disposal Process A 1. Handling & Use (in Fume Hood with PPE) B 2. Waste Generation (Liquid & Solid) A->B C 3. Waste Segregation (Halogenated Organic Waste) B->C D 4. Waste Collection (Labeled, Closed Containers) C->D E 5. Temporary Storage (Satellite Accumulation Area) D->E F 6. Licensed Waste Contractor Pickup E->F Scheduled Pickup G 7. Transportation to Treatment Facility F->G H 8. High-Temperature Incineration G->H I 9. Final Disposition H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.